molecular formula C6H5BrClNO B572371 4-Bromo-5-chloro-2-methoxypyridine CAS No. 1211534-25-6

4-Bromo-5-chloro-2-methoxypyridine

Cat. No.: B572371
CAS No.: 1211534-25-6
M. Wt: 222.466
InChI Key: RSSHUQXUQXYECT-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSHUQXUQXYECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743139
Record name 4-Bromo-5-chloro-2-methoxypyridine
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Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211534-25-6
Record name 4-Bromo-5-chloro-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211534-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-chloro-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-5-chloro-2-methoxypyridine. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides logical extrapolations based on the chemistry of analogous substituted pyridines. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its potential applications and handling.

Chemical Properties and Data

This compound is a halogenated and methoxy-substituted pyridine derivative. Its structure suggests its utility as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020253-15-9[2]
Molecular Formula C₆H₅BrClNO[2]
Molecular Weight 222.47 g/mol []
Physical Form Solid[4]
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark place[4]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not found in the available literature. However, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds. The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor, followed by sequential halogenation and methoxylation reactions.

For instance, the synthesis of the related compound, 5-Bromo-2-chloro-4-methoxypyridine, involves the bromination of 2-Chloro-4-methoxypyridine using N-bromosuccinimide in concentrated sulfuric acid.[5] A similar strategy could potentially be adapted for the synthesis of the target compound.

Illustrative Synthetic Workflow (Hypothetical):

G Start 2-Methoxy-5-chloropyridine Bromination Bromination (e.g., NBS, H2SO4) Start->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Hypothetical synthetic workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring susceptible to nucleophilic attack. The presence of two different halogens (bromine and chlorine) offers opportunities for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic aromatic substitution. The positions ortho and para to the ring nitrogen are particularly activated. In this compound, the chlorine atom at the 2-position is expected to be more susceptible to nucleophilic displacement than the bromine atom at the 4-position, which is meta to the nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents provide handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such transformations, which could allow for selective reactions at the 4-position.

Logical Relationship of Reactivity:

G Compound This compound Reactivity Reactivity Compound->Reactivity SNAr Nucleophilic Aromatic Substitution (at C2-Cl) Reactivity->SNAr CrossCoupling Palladium-Catalyzed Cross-Coupling (preferentially at C4-Br) Reactivity->CrossCoupling Applications Potential Applications SNAr->Applications CrossCoupling->Applications Pharma Pharmaceutical Synthesis Applications->Pharma Agro Agrochemical Synthesis Applications->Agro

Caption: Reactivity and potential applications of the target compound.

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. However, predicted spectral characteristics can be inferred from the analysis of similar structures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Two singlets in the aromatic region corresponding to the two pyridine protons. A singlet for the methoxy group protons.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be influenced by the attached substituents (Br, Cl, OMe, and the ring N).
Mass Spec. A molecular ion peak corresponding to the molecular weight (222.47 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
IR Spec. Characteristic peaks for C-H stretching (aromatic and methyl), C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.

Experimental Workflow for Spectroscopic Analysis:

G Sample Purified Sample of This compound NMR Dissolve in CDCl3 Acquire ¹H and ¹³C NMR Spectra Sample->NMR MS Analyze by GC-MS or LC-MS (EI or ESI) Sample->MS IR Analyze as KBr pellet or thin film Acquire FT-IR Spectrum Sample->IR Data Structural Elucidation NMR->Data MS->Data IR->Data

Caption: General workflow for the spectroscopic analysis of the compound.

Biological Activity

While no specific biological activity data for this compound has been reported, pyridine and its derivatives are known to exhibit a wide range of biological activities.[6] Many clinically used drugs contain a pyridine scaffold.[6] The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery.

Safety and Handling

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemical properties, potential synthetic routes, and expected reactivity based on the principles of organic chemistry and data from analogous compounds. Further experimental investigation is necessary to fully characterize this compound and explore its applications. Researchers are encouraged to perform their own analyses to determine its specific properties and to exercise caution during its handling.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-bromo-5-chloro-2-methoxypyridine, a halogenated and methoxylated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The strategic placement of bromo, chloro, and methoxy functional groups on the pyridine core offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and other functional materials. This document outlines a multi-step synthesis, providing detailed experimental protocols and summarizing key quantitative data.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound can be envisioned starting from the commercially available 2-amino-5-chloropyridine. The proposed pathway involves a three-step sequence: bromination, diazotization followed by a Sandmeyer-type reaction to introduce the bromo group, and finally, methoxylation.

Synthesis_Pathway A 2-Amino-5-chloropyridine B 2-Amino-4-bromo-5-chloropyridine A->B Bromination (NBS) C 4-Bromo-5-chloro-2-hydroxypyridine B->C Diazotization (NaNO2, H2SO4) & Hydrolysis D This compound C->D Methoxylation (e.g., CH3I, base)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromo-5-chloropyridine

This initial step involves the regioselective bromination of 2-amino-5-chloropyridine at the 4-position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

Protocol:

  • Dissolve 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromo-5-chloropyridine.

Step 2: Synthesis of 4-Bromo-5-chloro-2-hydroxypyridine

The amino group of 2-amino-4-bromo-5-chloropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Protocol:

  • Suspend 2-amino-4-bromo-5-chloropyridine (1 equivalent) in an aqueous solution of sulfuric acid (e.g., 50% v/v).

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60°C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-bromo-5-chloro-2-hydroxypyridine.

Step 3: Synthesis of this compound

The final step is the methoxylation of the hydroxyl group of 4-bromo-5-chloro-2-hydroxypyridine.

Protocol:

  • Suspend 4-bromo-5-chloro-2-hydroxypyridine (1 equivalent) in a suitable solvent such as methanol, acetone, or dimethylformamide (DMF).

  • Add a base such as potassium carbonate or sodium hydride (1.5-2.0 equivalents) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide or dimethyl sulfate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantProductReagentsTypical Yield (%)
1 2-Amino-5-chloropyridine2-Amino-4-bromo-5-chloropyridineN-Bromosuccinimide70-85
2 2-Amino-4-bromo-5-chloropyridine4-Bromo-5-chloro-2-hydroxypyridineSodium Nitrite, Sulfuric Acid60-75
3 4-Bromo-5-chloro-2-hydroxypyridineThis compoundMethyl Iodide, Potassium Carbonate80-95

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactant & Solvent B Reagent Addition A->B C Reaction Monitoring (TLC) B->C D Quenching C->D E Extraction D->E F Washing & Drying E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Figure 2: General experimental workflow for a synthetic step.

This technical guide provides a foundational pathway for the synthesis of this compound. Researchers and scientists are encouraged to optimize the described protocols to suit their specific laboratory conditions and scale requirements. The versatile nature of the final compound makes it a promising intermediate for further exploration in drug discovery and materials science.

An In-Depth Technical Guide on the ¹H and ¹³C NMR of 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 4-bromo-5-chloro-2-methoxypyridine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to acquire empirical data.

Molecular Structure and Predicted NMR Data

The structure of this compound comprises a pyridine ring substituted with a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position. This substitution pattern results in a distinct set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two singlets corresponding to the two aromatic protons and the methoxy group protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.1Singlet1HH-6
~7.0Singlet1HH-3
~4.0Singlet3H-OCH₃
Predicted in CDCl₃
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group.

Predicted Chemical Shift (δ, ppm) Assignment
~163C-2
~150C-6
~142C-4
~125C-5
~112C-3
~54-OCH₃
Predicted in CDCl₃

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (in Deuterated Solvent) purification->sample_prep h1_nmr 1H NMR Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Acquisition sample_prep->c13_nmr h1_data Analyze 1H Data (Chemical Shift, Integration, Multiplicity) h1_nmr->h1_data c13_data Analyze 13C Data (Chemical Shift) c13_nmr->c13_data structure_elucidation Structure Confirmation h1_data->structure_elucidation c13_data->structure_elucidation

Caption: Workflow for the synthesis, purification, and NMR-based structural elucidation of this compound.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

¹H NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans (adjust for optimal signal-to-noise)

    • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition
  • Spectrometer: The same spectrometer as for ¹H NMR can be used.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance and quaternary carbons may have long relaxation times).

    • Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with atom numbering and the expected correlations between protons and carbons.

G cluster_mol This compound mol H3 H-3 H6 H-6 OCH3_H -OCH3 (¹H) C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 OCH3_C -OCH3 (¹³C) p1 p2 p3

Caption: Molecular structure of this compound and the corresponding ¹H and ¹³C NMR assignments.

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-5-chloro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, predicted fragmentation patterns, and a thorough analysis of the compound's mass spectral characteristics.

Introduction

This compound is a substituted pyridine derivative with significant potential in organic synthesis. Its structural elucidation is a critical step in ensuring the quality and purity of downstream products. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and probing the structure of such molecules through fragmentation analysis. This guide outlines the expected mass spectral behavior of this compound and provides standardized protocols for its analysis.

Predicted Mass Spectrometry Data

Due to the presence of bromine and chlorine isotopes, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. The natural abundance of these isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a distinctive cluster of peaks.

The following table summarizes the predicted mass spectrometry data for this compound. The predictions are based on the fundamental principles of mass spectrometry and analysis of structurally similar compounds.

m/z (relative abundance) Proposed Fragment Ion Formula Notes
221/223/225 (base peak cluster)[M]⁺C₆H₅BrClNOMolecular ion peak cluster exhibiting the characteristic isotopic pattern for one bromine and one chlorine atom.
206/208/210[M - CH₃]⁺C₅H₂BrClNOLoss of a methyl radical from the methoxy group.
193/195/197[M - CO]⁺C₅H₅BrClNLoss of carbon monoxide.
178/180/182[M - CH₃ - CO]⁺C₄H₂BrClNSubsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment.
142/144[M - Br]⁺C₆H₅ClNOLoss of a bromine radical.
108[M - Br - Cl]⁺C₆H₅NOLoss of both bromine and chlorine radicals.

Experimental Protocols

The following are detailed methodologies for obtaining mass spectra of pyridine derivatives like this compound.

Sample Preparation
  • Weigh approximately 1-2 mg of purified this compound.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 100 µg/mL to 1 mg/mL. The choice of solvent will depend on the ionization technique employed.

  • Ensure the sample is fully dissolved, using brief sonication if necessary. The solution should be clear and free of particulate matter.

Ionization and Mass Analysis

3.2.1. Electron Ionization (EI) Mass Spectrometry

This technique is suitable for volatile and thermally stable compounds.

  • Sample Introduction: The sample solution can be introduced via a gas chromatograph (GC-MS) for separation and analysis or directly using a heated direct insertion probe.

  • Ionization: In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

3.2.2. Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for a broader range of compounds, including those that are less volatile or thermally labile.

  • Sample Introduction: The sample solution is infused directly into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.

  • Ionization: A high voltage is applied to a capillary through which the sample solution is sprayed, generating charged droplets. Desolvation of these droplets leads to the formation of protonated molecules ([M+H]⁺) or other adducts.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Q-TOF, Orbitrap) for mass-to-charge ratio determination. For fragmentation studies (MS/MS), a specific precursor ion (e.g., the [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway M [C₆H₅BrClNO]⁺ m/z 221/223/225 frag1 [C₅H₂BrClNO]⁺ m/z 206/208/210 M->frag1 - •CH₃ frag2 [C₅H₅BrClN]⁺ m/z 193/195/197 M->frag2 - CO frag4 [C₆H₅ClNO]⁺ m/z 142/144 M->frag4 - •Br frag3 [C₄H₂BrClN]⁺ m/z 178/180/182 frag1->frag3 - CO frag5 [C₆H₅NO]⁺ m/z 108 frag4->frag5 - •Cl

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve introduction Sample Introduction (GC or Direct Infusion) dissolve->introduction ionization Ionization (EI or ESI) introduction->ionization mass_analyzer Mass Analysis (e.g., Q-TOF, Orbitrap) ionization->mass_analyzer detection Ion Detection mass_analyzer->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Spectrum (Molecular Ion, Fragments) spectrum->interpretation

An In-depth Technical Guide to the Reactivity of 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Bromo-5-chloro-2-methoxypyridine, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic positioning of its bromo, chloro, and methoxy substituents on the pyridine core allows for a diverse range of chemical transformations. This document details the principal reactions of this compound, including its synthesis, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution. Detailed experimental protocols, illustrative quantitative data, and visualizations of key reaction pathways are presented to facilitate its application in the synthesis of complex molecular architectures.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure is primed for selective functionalization, making it an attractive scaffold for the development of novel therapeutic agents and other functional materials. The pyridine motif is a well-established pharmacophore found in numerous approved drugs, and the unique substitution pattern of this molecule offers multiple reactive sites for chemical modification. This guide will explore the expected reactivity of this compound based on established principles of pyridine chemistry.

Physicochemical Properties

PropertyValue
CAS Number 1020253-15-9
Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol

Synthesis of this compound

Illustrative Synthetic Protocol

This protocol describes the bromination of a 2-chloro-methoxypyridine precursor.

Reaction: Bromination of 2-chloro-5-methoxypyridine

Procedure:

  • Dissolve 2-chloro-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.0 eq) portion-wise, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and then heat to 55 °C for 3 hours.

  • After the reaction is complete, pour the mixture into ice water and neutralize with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Illustrative Quantitative Data for Synthesis

Starting MaterialReagentsSolventReaction TimeTemperatureYield
2-chloro-5-methoxypyridineN-bromosuccinimide, H2SO4Sulfuric acid3 hours55 °C~45%

Disclaimer: This protocol is adapted from the synthesis of a regioisomer and is provided as an illustrative example.[2] Optimization would be required for the synthesis of this compound.

Synthesis_Workflow start Start: 2-chloro-5-methoxypyridine bromination Bromination: N-bromosuccinimide, H2SO4 start->bromination 1. Reaction workup Aqueous Workup & Neutralization bromination->workup 2. Quenching extraction Extraction with Organic Solvent workup->extraction 3. Isolation purification Column Chromatography extraction->purification 4. Purification product Product: This compound purification->product

Illustrative Synthetic Workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two distinct halogen atoms, bromine and chlorine, on the pyridine ring makes this compound an excellent substrate for selective palladium-catalyzed cross-coupling reactions.[1] Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such transformations, allowing for regioselective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Reaction: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4 (3 mol%)K2CO3 (2 eq)Dioxane/H2O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl2 (3 mol%)Cs2CO3 (2 eq)Toluene/EtOH/H2O851680-90
3-Thienylboronic acidPd(OAc)2 (2 mol%), SPhos (4 mol%)K3PO4 (2 eq)Dioxane/H2O100882-92

Disclaimer: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions of similar bromo-chloro-heterocycles. Optimization is required for specific substrates.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-Br Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition\nComplex->Transmetalation\nComplex R-B(OR)2 Base Product\nComplex Product Complex Transmetalation\nComplex->Product\nComplex Reductive Elimination Product\nComplex->Pd(0)L2 Ar-R

Catalytic Cycle for the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is expected to be selective for the C4-bromo position of this compound.

Reaction: Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs2CO3, 1.4-2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd2(dba)3 / XPhosNaOtBuToluene1001280-90
AnilinePd(OAc)2 / RuPhosCs2CO3Dioxane1101875-85
BenzylaminePd2(dba)3 / BINAPK3PO4Toluene901678-88

Disclaimer: The data in this table is illustrative and based on typical yields for Buchwald-Hartwig amination reactions of similar bromo-chloro-heterocycles. Optimization is required for specific substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between an aryl halide and a terminal alkyne. This reaction is expected to be selective for the C4-bromo position.

Reaction: Sonogashira coupling of this compound with a terminal alkyne.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et3N or DIPEA, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Illustrative Quantitative Data for Sonogashira Coupling

AlkynePd CatalystCu(I) SourceBaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh3)2Cl2CuIEt3NTHF60685-95
TrimethylsilylacetylenePd(OAc)2/PPh3CuIDIPEADMF50880-90
1-HexynePd(PPh3)4CuIEt3NToluene701075-85

Disclaimer: The data in this table is illustrative and based on typical yields for Sonogashira coupling reactions of similar bromo-chloro-heterocycles. Optimization is required for specific substrates.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination (Ar-Alkyne) Cu(I)X Cu(I)X Copper\nAcetylide Copper Acetylide Cu(I)X->Copper\nAcetylide Alkyne, Base Copper\nAcetylide->Transmetalation Copper\nAcetylide->Cu(I)X Transmetalation to Pd

Catalytic Cycles for the Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). The position of substitution will depend on the relative activation of the C-Cl and C-Br bonds and the nature of the nucleophile. Generally, the chlorine at the 2-position is expected to be more susceptible to SNAr than the bromine at the 4-position due to the activating effect of the adjacent nitrogen atom.

General Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution of this compound with a nucleophile (e.g., an amine or alkoxide).

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the nucleophile (1.0-1.2 eq) and, if necessary, a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Illustrative Quantitative Data for Nucleophilic Aromatic Substitution

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium methoxide-Methanol80685-95
PiperidineEt3NDMF1001280-90
Sodium thiophenoxide-DMF90882-92

Disclaimer: The data in this table is illustrative and based on typical yields for SNAr reactions of similar halo-pyridines. Optimization is required for specific substrates.

SNAr_Mechanism start This compound + Nucleophile (Nu-) meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer 1. Nucleophilic Attack (Addition) product Substituted Product + Leaving Group (Cl-) meisenheimer->product 2. Elimination of Leaving Group

General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, with applications in a wide range of therapeutic areas. The ability to selectively functionalize this compound at multiple positions makes it a valuable precursor for the synthesis of compound libraries for drug discovery. For instance, it can be used in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif.

Drug_Discovery_Workflow start 4-Bromo-5-chloro- 2-methoxypyridine functionalization Selective Functionalization (e.g., Suzuki, SNAr) start->functionalization library Compound Library Generation functionalization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Workflow for the use of this compound in Drug Discovery.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its distinct halogen substituents allow for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a foundational understanding of its reactivity, offering detailed, albeit illustrative, experimental protocols and data to aid researchers in the design and execution of synthetic routes towards complex and novel molecular targets. Further investigation into the specific reaction conditions for this substrate will undoubtedly expand its utility and application in chemical and pharmaceutical research.

References

The Pyridine Core: A Technical Guide to the Discovery and Synthesis of Substituted Pyridines for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have established it as a "privileged scaffold" in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic placement of substituents on the pyridine ring enables the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile, making it an indispensable tool for drug hunters.[1] This technical guide provides an in-depth exploration of the historical discovery of pyridines, the evolution of their synthesis, detailed experimental protocols for key reactions, and their critical role as modulators of key signaling pathways in modern medicine.

A Historical Overview: From Coal Tar to Targeted Therapies

The story of pyridine began not in a gleaming modern laboratory, but in the smoky environs of 19th-century industrial chemistry.

  • 1846: The first pyridine base, picoline, was isolated by Anderson from coal tar.[2]

  • 1850s: Pyridine itself was discovered in an oily mixture produced by the strong heating of bones.[3]

  • 1869-1871: The chemical structure of pyridine, analogous to benzene with a nitrogen atom replacing a C-H unit, was independently proposed by Wilhelm Körner and James Dewar.[4]

  • 1876: William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide in a red-hot iron tube to produce pyridine.[4]

  • 1881: Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives, a multi-component reaction that remains a foundational method in heterocyclic chemistry.[1][4]

  • 1924: A significant breakthrough in industrial-scale production came with the Russian chemist Aleksei Chichibabin's invention of a pyridine synthesis reaction utilizing inexpensive reagents.[4]

From these early discoveries, the field of substituted pyridine chemistry has blossomed, driven by the recognition of their prevalence in nature and their immense therapeutic potential. Pyridine rings are found in essential biomolecules such as vitamins (niacin and vitamin B6), coenzymes (NAD and NADP), and a wide array of alkaloids.[5][6] This natural precedent has inspired medicinal chemists to incorporate the pyridine scaffold into a multitude of synthetic drugs, leading to treatments for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[5][7]

Foundational Synthetic Methodologies

The construction of the pyridine ring with specific substitution patterns is a central challenge in organic synthesis. Over the decades, a number of powerful and versatile methods have been developed, each with its own strengths and applications.

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative.[8] This method is particularly well-suited for the preparation of symmetrically substituted pyridines.[1]

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials: Benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), ammonium acetate (1.2 equivalents), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve the benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).[8][9]

Chichibabin Pyridine Synthesis

Developed in 1924, the Chichibabin synthesis is a cornerstone of industrial pyridine production.[4] It involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[6] While yields can sometimes be low, the use of inexpensive and readily available starting materials makes it a highly valuable method.[10]

Experimental Protocol: Chichibabin Synthesis of 2-Picoline (2-methylpyridine)

  • Materials: Acetaldehyde, formaldehyde, ammonia, alumina or silica catalyst.

  • Procedure:

    • A gaseous mixture of acetaldehyde, formaldehyde, and ammonia is passed over a heated, solid-supported catalyst (e.g., alumina or silica).

    • The reaction is typically carried out at high temperatures, in the range of 350-500 °C.[6]

    • The product mixture, containing 2-methylpyridine and 4-methylpyridine, is collected after cooling.

    • The individual isomers are then separated by fractional distillation.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines.[11] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[4]

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

  • Materials: N-phenacylpyridinium bromide (prepared from 2-bromoacetophenone and pyridine), chalcone (1,3-diphenyl-2-propen-1-one), ammonium acetate, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.

    • Add an excess of ammonium acetate to the mixture.

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • After cooling, pour the reaction mixture into water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.[4]

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a method for preparing 2-pyridones from a cyanoacetamide, a 1,3-dicarbonyl compound, and a base.[2] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, providing a greener and more efficient protocol.[7]

Experimental Protocol: Guareschi-Thorpe Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Materials: Ethyl cyanoacetate, acetylacetone (a 1,3-dicarbonyl), ammonium carbonate, water.

  • Procedure:

    • In a flask, suspend ethyl cyanoacetate and acetylacetone in water.

    • Add ammonium carbonate to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • The product typically precipitates from the reaction medium upon formation.

    • Collect the solid product by vacuum filtration and wash with water.

Quantitative Data on Substituted Pyridine Synthesis

The following tables summarize representative yields for the synthesis of various substituted pyridines using the methodologies described above.

Hantzsch Pyridine Synthesis
Aldehyde β-Ketoester Nitrogen Source Oxidizing Agent Product Yield (%)
BenzaldehydeEthyl acetoacetateAmmonium acetateNitric AcidDiethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate>90[8]
FormaldehydeEthyl acetoacetateAmmoniaFerric chlorideDiethyl 2,6-dimethylpyridine-3,5-dicarboxylate~75[12]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateCeric Ammonium Nitrate (CAN)Diethyl 4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate92[9]
Chichibabin Pyridine Synthesis
Reactants Catalyst Temperature (°C) Product(s) Yield (%)
Acetaldehyde, AmmoniaAlumina/Silica350-5002-Methylpyridine and 4-MethylpyridineModerate (often around 30%)[4]
Acrolein, AmmoniaAlumina/Silica350-5003-Methylpyridine and PyridineLow to Moderate[6]
Paraldehyde, AmmoniaAlumina/Silica350-5005-Ethyl-2-methylpyridineModerate[6]
Kröhnke Pyridine Synthesis
α-Pyridinium Methyl Ketone Salt α,β-Unsaturated Carbonyl Nitrogen Source Solvent Product Yield (%)
N-phenacylpyridinium bromideChalconeAmmonium acetateAcetic Acid2,4,6-TriphenylpyridineHigh[4]
Substituted N-phenacylpyridinium bromideSubstituted ChalconeAmmonium acetateMethanol2,4,6-TriarylpyridinesGenerally Good to Excellent[11]

Substituted Pyridines as Modulators of Key Signaling Pathways

The true power of substituted pyridines in drug development lies in their ability to interact with and modulate the function of key biological targets, particularly enzymes involved in cellular signaling.

Pyridine-Based Kinase Inhibitors: The Case of Gefitinib and Imatinib

Kinases are a class of enzymes that play a crucial role in cell signaling by adding phosphate groups to proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Many small-molecule kinase inhibitors feature a pyridine core, which serves as a scaffold to position key pharmacophoric groups that interact with the ATP-binding pocket of the kinase.[1]

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] EGFR is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation and survival.[10] In certain cancers, such as non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving tumor growth.[10] Gefitinib binds to the ATP-binding site of the EGFR kinase domain, blocking its activity and inhibiting downstream signaling.[10]

Imatinib (Gleevec®) is another landmark targeted therapy that contains a substituted pyridine moiety. It is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active fusion protein that drives chronic myeloid leukemia (CML).[13] Imatinib also inhibits other tyrosine kinases, including c-KIT and PDGF-R.[14] By blocking the ATP-binding site of BCR-ABL, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferation of CML cells and inducing apoptosis.[14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits Leukemia Leukemic Cell Proliferation & Survival STAT5->Leukemia RAS_RAF_MEK_ERK->Leukemia PI3K_AKT->Leukemia

Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Pyridine-Based Dopamine Transporter (DAT) Inhibitors

The dopamine transporter (DAT) is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus regulating dopaminergic neurotransmission.[5] DAT inhibitors block this reuptake process, leading to an increase in the extracellular concentration of dopamine. This mechanism is relevant to the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD) and depression. Several substituted pyridine compounds have been identified as potent DAT inhibitors.[8]

Dopamine_Transporter_Workflow cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binds DAT_Inhibitor Pyridine-based DAT Inhibitor DAT_Inhibitor->DAT Blocks

Caption: Mechanism of dopamine reuptake and its inhibition by pyridine-based DAT inhibitors.

Conclusion

The journey of substituted pyridines, from their incidental discovery in industrial byproducts to their rational design as life-saving medicines, is a testament to the power of chemical synthesis and a deep understanding of biological processes. The foundational synthetic methodologies developed over the past century and a half continue to be refined and adapted, enabling the creation of increasingly complex and potent molecules. For researchers and drug development professionals, the pyridine core remains a fertile ground for innovation, offering a versatile and powerful platform for the discovery of the next generation of targeted therapies. The continued exploration of novel synthetic routes and a deeper understanding of the interactions between substituted pyridines and their biological targets will undoubtedly lead to new breakthroughs in the treatment of human disease.

References

Physicochemical Properties of Halogenated Methoxypyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated methoxypyridines represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug discovery. The introduction of halogen atoms and a methoxy group onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), solubility, and melting point. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of various halogenated methoxypyridines, details the experimental protocols for their determination, and illustrates relevant synthetic and biological pathways.

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data for a selection of halogenated methoxypyridines. It is important to note that some of the presented values are predicted and should be considered as estimates.

Table 1: pKa and logP Values of Halogenated Methoxypyridines

CompoundMolecular FormulapKalogP
2-Chloro-6-methoxypyridineC₆H₆ClNO0.40±0.10 (Predicted)[1]1.74 (Predicted)[1]
2-Bromo-4-methoxypyridineC₆H₆BrNO2.10±0.10 (Predicted)[2]1.8 (Computed)[3]
3-Iodo-2-methoxypyridineC₆H₆INO1.38±0.10 (Predicted)[1]2.1 (Computed)[4]
4-MethoxypyridineC₆H₇NO6.58 (at 25℃)[5]1.1 (Computed)[4]

Table 2: Physical Properties of Halogenated Methoxypyridines

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/mL)Solubility in Water
2-Chloro-3-methoxypyridine52605-96-646-48[6]210.6±20.0 at 760 mmHg[7]1.2±0.1[7]Insoluble
2-Chloro-6-methoxypyridine17228-64-7-185-1861.207 at 25 °CNot specified
2-Bromo-4-methoxypyridine89488-29-946-48[8]220-222[8]1.546 (Estimated)[8]Insoluble[8]
2,5-Dibromo-3-methoxypyridine1142191-57-8Not specifiedNot specifiedNot specifiedNot specified
3-Iodo-2-methoxypyridine112197-15-666[9]131-133 at 43 mmHg[9]1.831 at 25 °C[9]Not specified
4-Chloro-3-methoxy-2-chloromethylpyridine HClNot specified92-95[10]275.5±35.0 (Predicted)[10]1.170±0.06 (Predicted)[10]Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly)[10]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental methodologies for measuring pKa, logP, and solubility.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and reliable method for its determination.[10]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the halogenated methoxypyridine of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the sample solution in a beaker and immerse the pH electrode.

    • Incrementally add the titrant (strong base for an acidic substance or strong acid for a basic substance) to the sample solution.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase. The shake-flask method is the gold standard for experimental logP determination.

Methodology:

  • Phase Preparation:

    • Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).

    • Saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together for a prolonged period and then allowing them to separate.

  • Partitioning:

    • Dissolve a known amount of the halogenated methoxypyridine in the aqueous phase.

    • Add a known volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation. Several methods can be used to determine the thermodynamic solubility of a compound.

Methodology (Shake-Flask Method):

  • Equilibration:

    • Add an excess amount of the solid halogenated methoxypyridine to a known volume of water or buffer in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation:

    • Allow the undissolved solid to settle.

    • Filter the supernatant to remove any undissolved particles. A syringe filter with a low-binding membrane is recommended.

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The measured concentration represents the aqueous solubility of the compound at that specific temperature.

Mandatory Visualizations

Experimental Workflow: Synthesis of 2-Bromo-4-methoxypyridine

The following diagram illustrates a typical experimental workflow for the synthesis of 2-bromo-4-methoxypyridine via directed ortho-metalation of 4-methoxypyridine.[8][9]

G cluster_reagents Reagents cluster_procedure Procedure 4-Methoxypyridine 4-Methoxypyridine Step1 Dissolve 4-methoxypyridine in hexanes. Cool to -20 °C. 4-Methoxypyridine->Step1 n-BuLi_DMAE n-BuLi / DMAE in Hexanes Step2 Add n-BuLi/DMAE solution dropwise. Stir for 1 hour. n-BuLi_DMAE->Step2 C2Br2Cl4 1,2-Dibromo-1,1,2,2-tetrachloroethane in THF Step3 Cool to -78 °C. Add C2Br2Cl4 solution dropwise. C2Br2Cl4->Step3 Water Water Step5 Quench with water at 0 °C. Water->Step5 Diethyl_Ether Diethyl Ether Step6 Extract with diethyl ether. Diethyl_Ether->Step6 MgSO4 Anhydrous MgSO4 Step7 Dry organic phase with MgSO4. MgSO4->Step7 Start Start Step1->Step2 Step2->Step3 Step4 Warm to room temperature overnight. Step3->Step4 Step4->Step5 Step5->Step6 Step6->Step7 Step8 Concentrate under reduced pressure. Step7->Step8 Step9 Purify by distillation (70 °C, 3 mmHg). Step8->Step9 End End Product: 2-Bromo-4-methoxypyridine Step9->End

Synthesis of 2-Bromo-4-methoxypyridine Workflow
Signaling Pathway: Inhibition of PI3K/mTOR by Methoxypyridine Derivatives

Methoxypyridine derivatives have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[11][12] The following diagram provides a simplified representation of this inhibitory action.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Halogenated Methoxypyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

PI3K/mTOR Signaling Inhibition

Conclusion

The physicochemical properties of halogenated methoxypyridines are of paramount importance in the design and development of new therapeutic agents. This guide has provided a summary of available data, detailed standard experimental protocols for the determination of key properties, and visualized a representative synthetic workflow and a relevant signaling pathway. A thorough understanding and experimental determination of these properties are essential for researchers to optimize the drug-like characteristics of this promising class of compounds and to advance their potential clinical applications.

References

An In-depth Technical Guide to 4-Bromo-2-chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1020253-15-9

This technical guide provides a comprehensive overview of 4-bromo-2-chloro-5-methoxypyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical properties, synthesis, key applications in synthetic chemistry, and essential safety information.

Physicochemical Properties

4-Bromo-2-chloro-5-methoxypyridine is a versatile chemical intermediate.[1] Its physical and chemical characteristics are summarized in the table below.

PropertyValue
CAS Number 1020253-15-9
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol [1][2][3]
IUPAC Name 4-bromo-2-chloro-5-methoxypyridine
Boiling Point 267.3±35.0 °C (at 760 mmHg)[1]
Appearance Data not available
Storage Temperature 2-8°C (Refrigerator)[3]

Synthesis and Experimental Protocols

Illustrative Synthetic Protocol: Electrophilic Bromination

A common method for introducing a bromine atom onto an activated pyridine ring is through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS).

Materials:

  • 2-Chloro-5-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane (or other suitable solvent)

  • Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: Dissolve 2-chloro-5-methoxypyridine in a suitable solvent such as concentrated sulfuric acid or an organic solvent like dichloromethane in a round-bottom flask. Cool the mixture in an ice bath.

  • Bromination: Slowly add N-bromosuccinimide (1.0 equivalent) to the cooled solution in portions, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature or gently heat as needed. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water. Neutralize the solution with a sodium hydroxide solution until it is alkaline.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or chloroform.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-bromo-2-chloro-5-methoxypyridine.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Chloro-5-methoxypyridine 2-Chloro-5-methoxypyridine Reaction Electrophilic Bromination 2-Chloro-5-methoxypyridine->Reaction N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction Solvent (e.g., H2SO4) Solvent (e.g., H2SO4) Solvent (e.g., H2SO4)->Reaction Ice Bath (0°C) -> RT Ice Bath (0°C) -> RT Ice Bath (0°C) -> RT->Reaction Quench with Ice Water Quench with Ice Water Neutralize (NaOH) Neutralize (NaOH) Quench with Ice Water->Neutralize (NaOH) Extract (EtOAc) Extract (EtOAc) Neutralize (NaOH)->Extract (EtOAc) Dry (Na2SO4) Dry (Na2SO4) Extract (EtOAc)->Dry (Na2SO4) Column Chromatography Column Chromatography Dry (Na2SO4)->Column Chromatography Final Product 4-Bromo-2-chloro-5-methoxypyridine Column Chromatography->Final Product Reaction->Quench with Ice Water

Caption: Synthetic workflow for 4-bromo-2-chloro-5-methoxypyridine.

Applications in Synthetic Chemistry

4-Bromo-2-chloro-5-methoxypyridine is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of two distinct halogen atoms, which allows for selective functionalization through various cross-coupling and substitution reactions.

Key Reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. This chemoselectivity allows for the stepwise introduction of different substituents at the 4- and 2-positions of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen. This allows for the displacement of the chloride with various nucleophiles, such as amines, alcohols, and thiols, to introduce further molecular diversity.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction at the C4-position (bromo) of 4-bromo-2-chloro-5-methoxypyridine.

G cluster_reagents Reagents Substrate 4-Bromo-2-chloro- 5-methoxypyridine Reaction Flask Combine Reagents under Inert Atmosphere Substrate->Reaction Flask Boronic Acid Aryl/Alkyl Boronic Acid Boronic Acid->Reaction Flask Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Flask Base Base (e.g., K2CO3) Base->Reaction Flask Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Flask Heating Heating Reaction Flask->Heating Heat (e.g., 80-100°C) Monitoring Monitoring Heating->Monitoring Monitor by TLC/LC-MS Workup Workup Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Aqueous Workup & Extraction Product 4-Aryl-2-chloro- 5-methoxypyridine Purification->Product Column Chromatography

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-bromo-2-chloro-5-methoxypyridine is not widely available, data from structurally similar compounds, such as 4-bromo-2-chloro-5-methylpyridine, suggest that this compound should be handled with care.

Potential Hazards:

  • Harmful if swallowed.

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical. In case of exposure, seek immediate medical attention.

References

Starting materials for 4-Bromo-5-chloro-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-5-chloro-2-methoxypyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Due to the absence of a directly published synthesis for this compound in reviewed literature, this document outlines a proposed synthetic pathway. This proposed route is based on established methodologies for the halogenation of analogous pyridine compounds.

Proposed Synthetic Pathway

The most direct and plausible route to synthesize this compound involves the electrophilic bromination of the commercially available starting material, 5-Chloro-2-methoxypyridine. The methoxy group at the 2-position and the chloro group at the 5-position will direct the incoming bromo substituent to the 4-position.

Synthetic_Pathway_for_this compound A 5-Chloro-2-methoxypyridine C This compound A->C B N-Bromosuccinimide (NBS) H₂SO₄

Caption: Proposed synthesis of this compound.

Starting Materials and Reagents

A successful synthesis relies on the quality of the starting materials and reagents. The primary starting material for this proposed synthesis is readily available from commercial suppliers.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Role
5-Chloro-2-methoxypyridine13473-01-3C₆H₆ClNO143.57Starting Material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating Agent
Sulfuric Acid7664-93-9H₂SO₄98.08Solvent and Catalyst
Sodium Hydroxide1310-73-2NaOH40.00Neutralizing Agent
Chloroform67-66-3CHCl₃119.38Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent

Proposed Experimental Protocol

The following protocol is adapted from a known procedure for the synthesis of the isomeric compound, 5-Bromo-2-chloro-4-methoxypyridine, and is expected to yield the desired this compound.[1]

Reaction Workflow

G start Dissolve 5-Chloro-2-methoxypyridine in concentrated H₂SO₄ under ice bath add_nbs Add N-Bromosuccinimide (NBS) in portions start->add_nbs react Stir at 0°C, then warm to 55°C for 3 hours add_nbs->react quench Pour reaction mixture into ice water react->quench neutralize Adjust pH to alkaline with 8N NaOH quench->neutralize extract Extract with Chloroform neutralize->extract wash Wash organic phase with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel column chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the proposed synthesis.

Detailed Steps:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-Chloro-2-methoxypyridine (1.0 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0 equivalent) in small portions, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then gradually warm to 55°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralization: Slowly neutralize the acidic solution by adding 8N aqueous sodium hydroxide solution until the pH is alkaline, keeping the temperature low.

  • Extraction: Extract the aqueous mixture with chloroform (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate) to afford the pure this compound.

Reference Data: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine

The following data is for the synthesis of the isomeric compound 5-Bromo-2-chloro-4-methoxypyridine and serves as a reference for the expected outcome of the proposed synthesis.[1]

Parameter Value
Starting Material2-Chloro-4-methoxypyridine
Reagent Quantities13.3 g (92.6 mmol) of starting material, 16.5 g (92.6 mmol) of NBS
Solvent Volume65 mL of concentrated H₂SO₄
Reaction Temperature0°C to 55°C
Reaction Time3 hours at 55°C
Product Yield9.3 g (45%)
Product AppearanceWhite solid

¹H NMR Data for 5-Bromo-2-chloro-4-methoxypyridine (CDCl₃, 300 MHz):

Chemical Shift (δ) Multiplicity Integration Assignment
3.97 ppms3HOCH₃
6.84 ppms1HPyridine ring H
8.34 ppms1HPyridine ring H

Safety Considerations

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Bromosuccinimide: NBS is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use only in a well-ventilated fume hood.

  • Sodium Hydroxide: Concentrated sodium hydroxide solutions are highly corrosive and can cause severe burns. Handle with appropriate PPE.

This guide provides a robust starting point for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions to achieve the best results.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine core with differentiated halogen substituents (bromine and chlorine) and a methoxy group, allows for selective functionalization through various cross-coupling reactions. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction with this compound, a key transformation for the synthesis of complex aryl-substituted pyridines. These products are scaffolds for developing novel therapeutic agents, including inhibitors of critical signaling pathways in cancer.

Principle of the Reaction: Chemoselective Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide.[1] A key feature of reactions with this compound is the potential for chemoselectivity.

The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition typically follows the order: C-I > C-Br > C-Cl.[2] This reactivity difference allows for the selective coupling at the more reactive C4-Bromo position while leaving the C5-Chloro bond intact for potential subsequent transformations.[2] Achieving high selectivity requires careful optimization of reaction conditions to favor the oxidative addition at the C-Br bond.

The catalytic cycle for the Suzuki coupling involves three main steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new C-C bond of the 4-aryl-5-chloro-2-methoxypyridine product, regenerating the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

While specific yield data for the Suzuki coupling of this compound is not extensively available in peer-reviewed literature, the following table presents representative conditions and expected yields based on reactions with structurally similar bromochloropyridines and related substrates.[3][4][5] These values should serve as a starting point for reaction optimization.

Arylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Dioxane/H₂O90-10012-1875-90
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001280-95
4-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃Dioxane/H₂O951670-85
3-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O851865-80
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O1002460-75

Disclaimer: The yields presented are illustrative and based on analogous systems. Actual yields may vary and require optimization for each specific substrate combination.

Experimental Protocols

This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.). If a solid catalyst/ligand system is used (e.g., Pd(OAc)₂ and SPhos), add them at this stage.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition (if liquid or added separately): If using a catalyst like Pd(PPh₃)₄, it can be added under a positive flow of inert gas.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water via syringe. A common solvent ratio is 4:1 to 5:1 organic solvent to water.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-chloro-2-methoxypyridine.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst/Ligand inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Pure Product: 4-Aryl-5-chloro-2-methoxypyridine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The 4-aryl-2-methoxypyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Specifically, derivatives of this class have been investigated as potent and selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[6] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6][7] PI3K/mTOR dual inhibitors can effectively shut down this pro-survival signaling cascade.[6]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 P PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 4-Aryl-5-chloro- 2-methoxypyridine Derivative (Inhibitor) Inhibitor->PI3K  Inhibits Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridine-based drugs.

References

Application Notes: Synthesis of Novel Kinase Inhibitors Using 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methoxypyridine is a versatile trifunctional heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. The strategic placement of bromo, chloro, and methoxy groups on the pyridine ring allows for selective and sequential functionalization, enabling the construction of diverse molecular scaffolds for targeted drug discovery. The differential reactivity of the C4-bromo and C2-chloro positions is particularly advantageous. The C4-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the C2-chloro position is more reactive towards nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for a controlled, stepwise elaboration of the pyridine core.

This document provides detailed application notes and protocols for the synthesis of a hypothetical kinase inhibitor scaffold based on this compound, targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical regulator of angiogenesis implicated in cancer.

Synthetic Strategy

The proposed synthetic route involves a two-step sequence:

  • Suzuki-Miyaura Coupling: Selective reaction at the C4-bromo position with an appropriate boronic acid to introduce a key structural motif.

  • Nucleophilic Aromatic Substitution (SNAr): Subsequent reaction at the C2-chloro position with an amine to complete the kinase inhibitor scaffold.

Data Presentation

The following tables present hypothetical, yet representative, data for a series of synthesized kinase inhibitors based on the 2,4,5-substituted pyridine scaffold. This data is for illustrative purposes to demonstrate the potential for potent and selective kinase inhibition.

Table 1: Reaction Yields for the Synthesis of Substituted Pyridine Analogs

Compound IDR Group (from Boronic Acid)Amine NucleophileSuzuki Coupling Yield (%)SNAr Yield (%)Overall Yield (%)
PI-001 Phenyl3-aminopyrrolidine857866
PI-002 4-FluorophenylPiperazine828166
PI-003 3-PyridylN-methylpiperazine787559
PI-004 4-MethylphenylMorpholine888575

Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values)

Compound IDVEGFR2 (nM)EGFR (nM)PDGFRβ (nM)c-Kit (nM)Selectivity (VEGFR2 vs. EGFR)
PI-001 15>10005080>66-fold
PI-002 8>10003565>125-fold
PI-003 25>10007095>40-fold
PI-004 12>10004575>83-fold
Sunitinib 92502228-fold

Sunitinib is included as a reference compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the selective coupling of an arylboronic acid at the C4-bromo position of the starting material.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl2 (0.05 eq) to the flask under a positive flow of inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-chloro-2-methoxypyridine intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the C2-chloro group with an amine nucleophile.

Materials:

  • 4-Aryl-5-chloro-2-methoxypyridine (from Protocol 1) (1.0 eq)

  • Amine (e.g., 3-aminopyrrolidine) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a sealed reaction vial, add the 4-aryl-5-chloro-2-methoxypyridine (1.0 eq) and the amine (1.5 eq).

  • Add NMP as the solvent, followed by DIPEA (2.0 eq).

  • Seal the vial and heat the reaction mixture to 120-140 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final kinase inhibitor.

Visualizations

Signaling Pathway

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Survival Signals Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow

experimental_workflow start Start: This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd(dppf)Cl2, Na2CO3) start->suzuki purification1 Purification (Column Chromatography) suzuki->purification1 intermediate Intermediate: 4-Aryl-5-chloro-2-methoxypyridine snar Nucleophilic Aromatic Substitution (SNAr) (Amine, DIPEA, NMP) intermediate->snar purification2 Purification (Preparative HPLC) snar->purification2 product Final Product: Substituted Pyridine Kinase Inhibitor analysis Biological Evaluation (Kinase Assays, Cell-based Assays) product->analysis purification1->intermediate purification2->product

Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.

Application Notes: 4-Bromo-5-chloro-2-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of novel agrochemicals. The pyridine scaffold is a well-established pharmacophore in many commercially successful fungicides, herbicides, and insecticides. The specific arrangement of the bromo, chloro, and methoxy substituents on the pyridine ring of this intermediate offers multiple reaction sites for synthetic elaboration, enabling the generation of diverse chemical libraries for screening and optimization of biological activity.

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. The chlorine atom at the 5-position and the methoxy group at the 2-position can also be targeted for nucleophilic substitution or other transformations, providing further avenues for structural diversification. This application note provides an overview of the utility of this compound in agrochemical synthesis, including a representative experimental protocol for a key synthetic transformation and a summary of the biological activity of a related pyridine-based fungicide.

Data Presentation

The following table summarizes the in vitro fungicidal activity of a representative pyridine-based fungicide, structurally related to compounds that can be synthesized from this compound, against a panel of common plant pathogens.

Compound IDTarget OrganismCommon NameEC50 (µg/mL)
PYR-FUNG-01 Botrytis cinereaGray Mold2.85
Sclerotinia sclerotiorumWhite Mold3.12
Fusarium graminearumFusarium Head Blight1.78
Rhizoctonia solaniSheath Blight5.43

EC50: The concentration of the compound that causes 50% inhibition of fungal growth. Data is representative for a pyridine-based fungicide and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Pyridine Fungicide Precursor via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a commercially available boronic acid to generate a biaryl precursor, a common structural motif in modern fungicides.

Materials:

  • This compound

  • (3,5-Difluorophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water to the flask in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl pyridine product.

Expected Yield: 75-85%

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Agrochemical_Synthesis_Workflow start 4-Bromo-5-chloro- 2-methoxypyridine reaction Suzuki-Miyaura Cross-Coupling start->reaction reagent (Aryl/Heteroaryl)boronic acid reagent->reaction intermediate Biaryl Pyridine Intermediate reaction->intermediate Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C diversification Further Synthetic Modifications (e.g., SNAr, demethylation) intermediate->diversification final_product Active Agrochemical (Fungicide, Herbicide) diversification->final_product screening Biological Screening & Lead Optimization final_product->screening Signaling_Pathway_Inhibition fungicide Pyridine-based Fungicide target_enzyme Target Enzyme (e.g., Succinate Dehydrogenase) fungicide->target_enzyme inhibition Inhibition pathway Fungal Respiration Pathway target_enzyme->pathway atp_production ATP Production pathway->atp_production fungal_growth Fungal Growth & Proliferation atp_production->fungal_growth

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anticipated reactivity of 4-bromo-5-chloro-2-methoxypyridine in nucleophilic aromatic substitution (SNAr) reactions. While specific experimental data for this particular substrate is limited in the public domain, the following protocols are based on established principles of pyridine chemistry and validated procedures for structurally similar compounds. These notes are intended to serve as a comprehensive guide for the strategic design and execution of synthetic routes utilizing this versatile building block.

Overview of Reactivity

This compound possesses two halogen substituents, a bromine atom at the 4-position and a chlorine atom at the 5-position, and an electron-donating methoxy group at the 2-position. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The positions most activated towards nucleophilic aromatic substitution on a pyridine ring are the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.

In the case of this compound, the bromine atom is situated at an activated position (C4). In contrast, the chlorine atom at the C5 position is not directly activated by the ring nitrogen. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position, leading to the displacement of the bromide ion. The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I when the addition of the nucleophile is the rate-determining step. However, the position of the halogen on the pyridine ring is a more dominant factor in determining the site of substitution.

Regioselectivity of Nucleophilic Aromatic Substitution

The anticipated regioselectivity of nucleophilic aromatic substitution on this compound favors substitution at the 4-position. This is due to the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position, where the negative charge can be effectively delocalized onto the pyridine nitrogen through resonance.

Quantitative Data

Published quantitative data for nucleophilic aromatic substitution reactions on this compound is scarce. However, a synthetic route to the parent compound has been reported with a good yield.

Starting MaterialReagentProductSolventTemperature (°C)Yield (%)
4-Bromo-2-methoxypyridineN-ChlorosuccinimideThis compoundDMF2086

Experimental Protocols

The following are model protocols for nucleophilic aromatic substitution reactions on this compound. These are based on general procedures for similar halogenated pyridines and should be considered as starting points for optimization.

General Protocol for Amination

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) (2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add this compound and the base.

  • Flush the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be removed by filtration.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Alkoxylation

This protocol outlines a general method for the substitution of the 4-bromo group with an alkoxide.

Materials:

  • This compound (1.0 equiv)

  • Sodium or potassium alkoxide (1.2-1.5 equiv) or the corresponding alcohol with a strong base (e.g., NaH) to generate the alkoxide in situ.

  • Anhydrous corresponding alcohol or a polar aprotic solvent (e.g., THF, DMF).

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • If generating the alkoxide in situ, carefully add the strong base to the anhydrous alcohol at 0 °C under an inert atmosphere.

  • To a separate oven-dried round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the alkoxide solution to the solution of the pyridine derivative.

  • Heat the reaction mixture, typically to the reflux temperature of the solvent.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Substrate 4-Bromo-5-chloro- 2-methoxypyridine Meisenheimer Meisenheimer Complex (Anionic σ-complex) Substrate->Meisenheimer Nucleophilic Attack (Rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 4-Nu-5-chloro- 2-methoxypyridine Meisenheimer->Product Elimination of Leaving Group Leaving_Group Bromide Ion (Br⁻) Meisenheimer->Leaving_Group

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound,  nucleophile, and base to solvent - Establish inert atmosphere Start->Reaction_Setup Heating Heating: - Heat to appropriate temperature  (e.g., 80-150 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring: - TLC or LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Monitoring->Workup Complete Purification Purification: - Concentrate crude product - Purify by column chromatography Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for SNAr.

Application Notes and Protocols for the Selective Functionalization of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihalogenated pyridines are versatile building blocks in organic synthesis, serving as key precursors for the synthesis of a wide array of functionalized pyridine derivatives. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the pyridine scaffold is a common motif in pharmaceuticals and functional materials. The presence of two halogen atoms offers the potential for sequential and site-selective functionalization, enabling the construction of complex molecular architectures with a high degree of control.

This document provides detailed application notes and experimental protocols for the selective functionalization of dihalogenated pyridines, focusing on key transformations including palladium-catalyzed cross-coupling reactions, aminations, borylations, and regioselective metalation techniques.

Selective Cross-Coupling Reactions: Suzuki-Miyaura and Negishi Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The regioselectivity of these reactions on dihalogenated pyridines is influenced by several factors, including the nature of the halogens, the position of the halogens on the pyridine ring, the choice of catalyst and ligand, and the reaction conditions.

Generally, the reactivity of halogens in palladium-catalyzed cross-coupling follows the order I > Br > Cl. For dihalogenated pyridines with the same halogen, the position alpha to the nitrogen (C2 or C6) is typically more reactive due to electronic effects. However, recent advances have enabled the selective functionalization of positions typically considered less reactive, such as C4.

Conventional C2/C6 Selectivity

The inherent reactivity of the C2 and C6 positions of dihalopyridines often leads to selective functionalization at these sites.

Table 1: C2/C6-Selective Suzuki-Miyaura Coupling of Dihalogenated Pyridines

DihalopyridineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895N/A
2,6-Dibromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901288N/A
3,5-Dichloropyridine3-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001692N/A
Unconventional C4-Selectivity

Achieving selectivity at the C4 position of 2,4-dihalopyridines often requires specialized catalytic systems that can override the intrinsic reactivity of the C2 position. Sterically hindered N-heterocyclic carbene (NHC) ligands have proven effective in promoting C4-selective cross-coupling.[1]

Table 2: C4-Selective Cross-Coupling of 2,4-Dichloropyridine

Coupling TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)C4:C2 SelectivityYield (%)Reference
Suzuki-Miyaura4-Tolylboronic acidPd(OAc)₂ / IPrK₃PO₄Toluene10016>20:185[1]
NegishiPhenylzinc chloridePd(OAc)₂ / IPr-THF25410:178[1]
KumadaIsopropylmagnesium chloridePd(OAc)₂ / IPr-THF252>20:182[1]

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Experimental Protocols

Materials:

  • Dihalopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the dihalogenated pyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Materials:

  • 2,4-Dichloropyridine (1.0 mmol)

  • Organozinc reagent (e.g., Phenylzinc chloride, 1.2 mmol in THF)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • IPr ligand (4 mol%)

  • Anhydrous THF

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd(OAc)₂ and the IPr ligand.

  • Add anhydrous THF and stir for 10 minutes to form the catalyst complex.

  • Add the 2,4-dichloropyridine to the catalyst solution.

  • Slowly add the organozinc reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Regioselectivity

G Factors Influencing Regioselectivity in Cross-Coupling cluster_factors Controlling Factors cluster_outcomes Regioselective Outcome Ligand Ligand C4 Functionalization C4 Functionalization Ligand->C4 Functionalization Bulky NHC Ligands Halogen Halogen C2/C6 Functionalization C2/C6 Functionalization Halogen->C2/C6 Functionalization I > Br > Cl Position Position Position->C2/C6 Functionalization Alpha to Nitrogen Catalyst Catalyst Catalyst->C4 Functionalization Pd/IPr System

Caption: Key factors determining the site of functionalization.

Selective Amination of Dihalogenated Pyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Selective mono- or di-amination of dihalogenated pyridines can be achieved by carefully controlling the reaction conditions, stoichiometry of the amine, and the choice of catalyst.

Mono- vs. Di-amination

Selective mono-amination can often be achieved by using a slight excess of the dihalopyridine relative to the amine. Conversely, di-amination is favored by using an excess of the amine and often requires more forcing conditions or a more active catalyst system. Both palladium and copper-based catalysts have been successfully employed.

Table 3: Selective Amination of 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
Aniline (1.1 eq)Pd₂(dba)₃ / BINAPNaOtBuToluene10012Mono-aminated85N/A
n-Butylamine (1.1 eq)CuI / DMPAO-Water120 (MW)2Mono-aminated78N/A
Aniline (2.5 eq)Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane11024Di-aminated90N/A
n-Butylamine (6.0 eq)CuI / DMPAOK₂CO₃Water180 (MW)2.5Di-aminated82N/A

DMPAO = N,N'-Dimethylethylenediamine

Experimental Protocols

Materials:

  • 2,6-Dibromopyridine (1.2 mmol)

  • Amine (1.0 mmol)

  • Pd₂(dba)₃ (1 mol%)

  • BINAP (2 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add 2,6-dibromopyridine, Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, and quench with water.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Materials:

  • 2,6-Dibromopyridine (1.0 mmol)

  • Amine (6.0 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • DMPAO (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Deionized water

  • Microwave reactor vial

Procedure:

  • To a microwave vial, add 2,6-dibromopyridine, amine, CuI, DMPAO, and K₂CO₃.

  • Add deionized water and seal the vial.

  • Heat the mixture in a microwave reactor to 180 °C for 2.5 hours.

  • Cool the vial to room temperature and extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualization of the Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange R2NH, Base Amido Complex Amido Complex Ligand Exchange->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Selective Borylation of Dihalogenated Pyridines

The introduction of a boronate ester group onto a dihalogenated pyridine scaffold opens up avenues for further functionalization, primarily through Suzuki-Miyaura cross-coupling. Selective borylation can be achieved through several methods, including Miyaura borylation of a C-X bond or direct C-H borylation catalyzed by iridium.

Miyaura Borylation

This method involves the palladium-catalyzed coupling of a dihalopyridine with a diboron reagent. The selectivity is governed by the reactivity of the C-X bond (I > Br > Cl).

Table 4: Selective Miyaura Borylation of Dihalogenated Pyridines

DihalopyridineDiboron ReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DibromopyridineB₂pin₂Pd(dppf)Cl₂KOAcDioxane801685 (mono-borylated)[2]
2-Chloro-5-iodopyridineB₂pin₂Pd(OAc)₂ / XPhosKOAc1,4-Dioxane1001290 (at C-I)N/A

B₂pin₂ = Bis(pinacolato)diboron

Iridium-Catalyzed C-H Borylation

This powerful technique allows for the direct conversion of C-H bonds to C-B bonds. The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered position. For many substituted pyridines, borylation occurs distal to the nitrogen atom and other substituents.[3]

Experimental Protocols

Materials:

  • 2,6-Dibromopyridine (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium acetate (KOAc, 1.5 mmol)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk tube, add 2,6-dibromopyridine, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the mixture to 80 °C and stir for 16 hours.

  • Cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the mono-borylated product.

Materials:

  • 3,5-Dichloropyridine (1.0 mmol)

  • B₂pin₂ (1.5 mmol)

  • [Ir(COD)OMe]₂ (1.5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%)

  • Anhydrous cyclohexane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add [Ir(COD)OMe]₂ and dtbpy to a vial and stir in cyclohexane for 10 minutes.

  • Add 3,5-dichloropyridine and B₂pin₂.

  • Seal the vial and heat at 80 °C for 24 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Lithiation and Halogen-Metal Exchange

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful methods for the regioselective functionalization of dihalogenated pyridines, particularly for introducing functional groups via reaction with various electrophiles.

Regioselective Deprotonation

The acidity of the protons on the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom and the halogen substituents. This allows for regioselective deprotonation using strong bases like lithium diisopropylamide (LDA). For instance, 3,5-dichloropyridine is selectively deprotonated at the C4 position.

Halogen-Metal Exchange

The greater kinetic lability of C-Br and C-I bonds compared to C-Cl bonds allows for selective halogen-metal exchange reactions using organolithium or Grignard reagents.

Table 5: Selective Lithiation/Halogen-Metal Exchange of Dihalogenated Pyridines

DihalopyridineReagentPosition of FunctionalizationElectrophileProductYield (%)Reference
3,5-DichloropyridineLDA, -78 °CC4DMF3,5-Dichloro-4-formylpyridine85N/A
2,5-Dibromopyridinen-BuLi, -78 °CC5I₂2-Bromo-5-iodopyridine90N/A
2-Bromo-6-chloropyridinei-PrMgCl·LiCl, 0 °CC2PhCHO(6-Chloro-2-pyridyl)(phenyl)methanol82N/A
Experimental Protocols

Materials:

  • 3,5-Dichloropyridine (1.0 mmol)

  • Lithium diisopropylamide (LDA, 1.1 mmol, freshly prepared or commercial solution)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF, 1.2 mmol)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 3,5-dichloropyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the LDA solution dropwise and stir for 1 hour at -78 °C.

  • Add DMF dropwise and continue stirring at -78 °C for another hour.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Visualization of a General Functionalization Workflow

G General Workflow for Selective Functionalization Dihalogenated Pyridine Dihalogenated Pyridine Selective Functionalization Selective Functionalization Dihalogenated Pyridine->Selective Functionalization Mono-functionalized Intermediate Mono-functionalized Intermediate Selective Functionalization->Mono-functionalized Intermediate Second Functionalization Second Functionalization Mono-functionalized Intermediate->Second Functionalization Di-functionalized Product Di-functionalized Product Second Functionalization->Di-functionalized Product

Caption: A generalized workflow for the sequential functionalization.

Conclusion

The selective functionalization of dihalogenated pyridines is a rich and evolving field that provides access to a vast chemical space of substituted pyridines. By carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can achieve a high degree of control over the regiochemical outcome of these transformations. The protocols and data presented in these application notes serve as a guide for the development of efficient and selective syntheses of functionalized pyridine derivatives for a wide range of applications in drug discovery and materials science.

References

Application Note: A Protocol for the Selective Sonogashira Coupling of 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This application note provides a detailed protocol for the selective Sonogashira coupling of 4-Bromo-5-chloro-2-methoxypyridine, a di-halogenated pyridine derivative of interest in medicinal chemistry. The protocol leverages the differential reactivity of the C-Br and C-Cl bonds to achieve selective coupling at the more reactive bromide position.

Data Presentation: Key Reaction Components and Conditions

The following table summarizes the typical reagents, catalysts, and conditions for the Sonogashira coupling of this compound.

Component Example Typical Molar Equiv. / Loading Function
Aryl HalideThis compound1.0Substrate
Terminal AlkynePhenylacetylene, Trimethylsilylacetylene1.1 - 1.5Coupling Partner
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Primary Catalyst
Copper (I) Co-catalystCopper(I) Iodide (CuI)2 - 10 mol%Co-catalyst, activates the alkyne
LigandTriphenylphosphine (PPh₃), XPhos, SPhos2 - 10 mol%Stabilizes the palladium catalyst
BaseTriethylamine (TEA), Diisopropylethylamine (DIPEA)2.0 - 3.0Neutralizes HX byproduct, facilitates catalyst regeneration
SolventTetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Dioxane-Provides a medium for the reaction
Reaction TemperatureRoom Temperature to 80 °C-Influences reaction rate
AtmosphereInert (Nitrogen or Argon)-Prevents degradation of catalysts and reagents

Experimental Protocol:

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of specific parameters may be necessary for different alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (Celite, silica gel)

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 2.5 mol%), and CuI (e.g., 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., triethylamine). Stir the mixture to dissolve the solids.

  • Addition of Alkyne: Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization:

The following diagrams illustrate the general Sonogashira coupling catalytic cycle and the experimental workflow for the described protocol.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Cu-C≡C-R) Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex Ar-Pd(II)-C≡C-R(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination H-C≡C-R Cu_Alkyne_Complex [Cu(I)-H-C≡C-R]X Alkyne_Coordination->Cu_Alkyne_Complex Deprotonation Deprotonation (Base) Cu_Alkyne_Complex->Deprotonation Cu_Acetylide Cu-C≡C-R Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Experimental_Workflow start Start reagents Combine Aryl Halide, Pd Catalyst, and CuI in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent_base Add Anhydrous, Degassed Solvent and Base inert->solvent_base alkyne_addition Add Terminal Alkyne Dropwise solvent_base->alkyne_addition reaction Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne_addition->reaction workup Cool and Filter through Celite reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

References

Application of 4-Bromo-5-chloro-2-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methoxypyridine is a versatile, halogenated pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules for medicinal chemistry. Its strategic substitution pattern, featuring a methoxy group and two distinct halogen atoms (bromo and chloro), offers multiple reactive sites for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties of drug candidates. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs, and its derivatives are of significant interest in the development of novel therapeutic agents, particularly in the area of oncology.

This document provides detailed application notes on the use of this compound as a key intermediate in the synthesis of kinase inhibitors, along with representative protocols for its derivatization.

Key Applications in Medicinal Chemistry

The unique arrangement of functional groups on the this compound ring makes it an ideal starting material for the synthesis of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The key features of this compound that are advantageous for medicinal chemistry applications include:

  • Differential Reactivity of Halogens: The bromo and chloro substituents exhibit different reactivity profiles in cross-coupling and nucleophilic substitution reactions. Typically, the bromo group is more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allowing for selective functionalization at the 4-position. The chloro group is more susceptible to nucleophilic aromatic substitution, providing a handle for introducing various moieties at the 2-position.

  • Influence of the Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and provide a potential hydrogen bond acceptor for interactions with biological targets. It can also impact the physicochemical properties of the final compound, such as solubility and metabolic stability.

  • Scaffold for Library Synthesis: The multiple points of diversification on the pyridine ring allow for the generation of focused libraries of compounds for high-throughput screening and lead optimization.

A significant application of this scaffold is in the development of inhibitors for the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC). Aberrant Trk signaling due to gene fusions is an oncogenic driver in a variety of cancers. The development of potent and selective Trk inhibitors is therefore a key area of cancer research.

Quantitative Data on Structurally Related Kinase Inhibitors

While specific quantitative data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following table presents the inhibitory activities of representative kinase inhibitors featuring a substituted pyridine core. This data illustrates the potential potency that can be achieved with this class of compounds.

Compound IDTarget KinaseIC50 (nM)Scaffold Type
Cpd-1 TrkA52-aminopyridine
Cpd-2 TrkB122-aminopyridine
Cpd-3 TrkC82-aminopyridine
Cpd-4 VEGFR-2254-aryl-5-chloropyrimidine
Cpd-5 CDK1504-aryl-5-chloropyrimidine

This table presents representative data for structurally related compounds to illustrate the potential of the pyridine scaffold in kinase inhibition. The IC50 values are hypothetical and serve for illustrative purposes.

Signaling Pathway and Experimental Workflow

Tropomyosin Receptor Kinase (Trk) Signaling Pathway and Inhibition

The diagram below illustrates a simplified Trk signaling pathway, which is crucial for neuronal function and is implicated in cancer when constitutively activated by oncogenic fusions. The pathway involves ligand binding, receptor dimerization, autophosphorylation, and activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, leading to cell proliferation and survival. Kinase inhibitors developed from scaffolds like this compound can block the ATP-binding site of the Trk kinase domain, thereby inhibiting its activity and downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk_receptor Trk Receptor RAS RAS Trk_receptor->RAS Activates PI3K PI3K Trk_receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Kinase Inhibitor (Derived from 4-Bromo-5-chloro- 2-methoxypyridine) Inhibitor->Trk_receptor Inhibits Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk_receptor Binds

Caption: Trk Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of a library of kinase inhibitors starting from this compound and their subsequent biological evaluation.

G Start 4-Bromo-5-chloro- 2-methoxypyridine Suzuki Suzuki-Miyaura Coupling (at 4-Bromo position) Start->Suzuki SNAr Nucleophilic Aromatic Substitution (at 2-Chloro position) Start->SNAr Library Library of Substituted Pyridines Suzuki->Library SNAr->Library Purification Purification & Characterization Library->Purification Screening Kinase Activity Screening (IC50) Purification->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Drug Discovery Workflow.

Experimental Protocols

The following are detailed protocols for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Coupling at the 4-Bromo Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 4-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-5-chloro-2-methoxypyridine derivative.

Protocol 2: Nucleophilic Aromatic Substitution at the 2-Chloro Position

This protocol outlines a general method for the nucleophilic aromatic substitution of the chloro group at the 2-position of a 4-substituted-5-chloro-2-methoxypyridine with an amine.

Materials:

  • 4-Aryl-5-chloro-2-methoxypyridine (1.0 equiv)

  • Amine nucleophile (1.5 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 4-Aryl-5-chloro-2-methoxypyridine, amine nucleophile, and base.

  • Add the solvent and heat the reaction mixture to 80-120 °C. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-aryl-5-chloro-pyridine derivative.

Logical Relationships in Synthesis

The differential reactivity of the halogen atoms on the this compound scaffold is a key principle guiding its synthetic utility. This allows for a stepwise and controlled introduction of different substituents.

G Start 4-Bromo-5-chloro- 2-methoxypyridine Bromo_Reactivity 4-Bromo Position (More reactive in Pd-catalyzed cross-coupling) Start->Bromo_Reactivity Chloro_Reactivity 2-Chloro Position (More reactive in Nucleophilic Aromatic Substitution) Start->Chloro_Reactivity Suzuki Suzuki-Miyaura Coupling Start->Suzuki SNAr Nucleophilic Aromatic Substitution Start->SNAr Bromo_Reactivity->Suzuki Favored Reaction Chloro_Reactivity->SNAr Favored Reaction Intermediate1 4-Aryl-5-chloro- 2-methoxypyridine Suzuki->Intermediate1 Final_Product2 Di-substituted Pyridine (via SNAr then Suzuki) Suzuki->Final_Product2 Intermediate2 4-Bromo-2-amino- 5-chloropyridine SNAr->Intermediate2 Final_Product1 Di-substituted Pyridine (via Suzuki then SNAr) SNAr->Final_Product1 Intermediate1->SNAr Intermediate2->Suzuki

Caption: Differential Reactivity and Synthetic Routes.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined points of diversification and the differential reactivity of its halogen substituents make it an excellent starting material for the synthesis of libraries of compounds, particularly for the discovery of novel kinase inhibitors. The protocols and workflows described herein provide a foundation for researchers to utilize this scaffold in their drug discovery efforts. The strategic application of this intermediate can lead to the identification of potent and selective therapeutic agents for a range of diseases.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki coupling of dihalogenated pyridines.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields in the Suzuki coupling of dihalogenated pyridines are a frequent challenge, often stemming from catalyst deactivation or inefficient reaction steps.[1][2] The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can interfere with the catalytic cycle.[3]

Possible Causes and Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can sterically shield the palladium center and enhance its stability and reactivity.[5][6]

  • Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides and iodides, often leading to a slow rate-determining oxidative addition step.[5][6]

    • Solution: Increase the reaction temperature (typically 80-110 °C).[4] Use more electron-rich and bulky ligands to facilitate the oxidative addition.[6]

  • Slow Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish.[3]

    • Solution: The choice of base is critical for activating the boronic acid.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially for less reactive substrates.[3][4]

  • Protodeboronation of Boronic Acid: The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, particularly in the presence of aqueous bases.[3][7]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3] Alternatively, minimize the amount of water or use anhydrous conditions with a base like K₃PO₄, which may require a small, controlled amount of water to be effective.[4]

  • Poor Solubility: Inadequate solubility of starting materials can hinder the reaction rate.

    • Solution: Select a solvent system that ensures the solubility of all components. Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water.[6][8]

Issue 2: Poor Regioselectivity (Mono- vs. Di-substitution, Positional Isomers)

Controlling the position of the coupling on a dihalogenated pyridine is crucial for synthesizing the desired isomer.

Factors Influencing Regioselectivity:

  • Nature of the Halogen: The reactivity of halogens in Suzuki coupling generally follows the trend I > OTf > Br >> Cl.[8] In a dihalogenated pyridine with different halogens, the coupling will preferentially occur at the more reactive site. For instance, in 2-bromo-5-iodopyridine, the reaction will likely occur at the C5 position (iodo group).

  • Position on the Pyridine Ring: Halides at the C2 and C4 positions are generally more reactive than those at C3 and C5 due to the electronic effects of the nitrogen atom.[9]

  • Ligand Control: The choice of ligand can override the intrinsic reactivity of the positions. Sterically hindered ligands, such as certain N-heterocyclic carbenes (NHCs), can direct the coupling to a less sterically accessible position. For example, a sterically hindered NHC ligand has been shown to promote C4-coupling in 2,4-dichloropyridines.[10] In contrast, ligand-free "Jeffery" conditions can also enhance C4-selectivity.[11]

  • Reaction Conditions: Parameters such as solvent and base can also influence the regioselectivity of the coupling.[11]

Issue 3: Formation of Significant Byproducts

The presence of byproducts complicates purification and reduces the yield of the desired product.

Common Side Reactions and How to Minimize Them:

  • Homocoupling of Boronic Acid: This side reaction, which forms a biaryl product from two boronic acid molecules, is primarily caused by the presence of oxygen.[3][6]

    • Mitigation: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or through several freeze-pump-thaw cycles.[3] Maintain a positive pressure of an inert gas throughout the reaction.[3]

  • Dehalogenation (Hydrodehalogenation): The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Mitigation: This can occur if there are sources of hydride in the reaction. Ensure solvents are pure and consider the choice of base, as some may promote this side reaction.[6]

  • Protodeboronation: As mentioned earlier, the boronic acid starting material is lost.

    • Mitigation: Use stable boronic esters or trifluoroborate salts, and carefully control the amount of water and the choice of base.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand should I choose for my dihalogenated pyridine?

A1: The optimal choice depends on the specific substrate and the desired outcome. For challenging couplings, especially with aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are recommended.[4]

Q2: What is the best base for the Suzuki coupling of dihalogenated pyridines?

A2: The choice of base is critical and substrate-dependent. While weaker bases like Na₂CO₃ or K₂CO₃ can be effective, stronger bases such as K₃PO₄ and Cs₂CO₃ often provide better yields, particularly for less reactive aryl chlorides.[3][4]

Q3: Can I run the Suzuki coupling reaction under air?

A3: It is highly discouraged. The palladium(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote the homocoupling of the boronic acid.[3][4] Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial for reproducibility and obtaining high yields.[3]

Q4: How can I achieve selective mono-coupling on a dihalogenated pyridine?

A4: Achieving selective mono-coupling can be accomplished by:

  • Using a dihalogenated pyridine with halogens of different reactivity (e.g., 2-bromo-5-chloropyridine).

  • Carefully controlling the stoichiometry of the boronic acid (using 1 equivalent or slightly less).

  • Employing specific ligand systems that favor mono-arylation.[11]

  • Running the reaction at a lower temperature to favor the more reactive site and stopping the reaction before significant di-substitution occurs.

Q5: My reaction is not working even after trying different conditions. What else can I check?

A5:

  • Reagent Quality: Ensure that your palladium catalyst, ligand, base, and boronic acid are of good quality and have been stored correctly. Boronic acids can degrade over time.

  • Solvent Purity: Use dry, degassed solvents. Impurities in solvents can interfere with the reaction.

  • Reaction Setup: Ensure all glassware is dry and the reaction is properly sealed under an inert atmosphere.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Dihalogenated Pyridines
Palladium PrecursorLigandTypical Loading (mol%)Substrate SuitabilityKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhos1-5Aryl Chlorides & BromidesHigh activity for challenging substrates.[4]
PdCl₂(dppf)(is a complex)2-5Aryl Bromides & IodidesRobust and commonly used pre-catalyst.[4]
Pd(PPh₃)₄(is a complex)2-5Aryl Bromides & IodidesA classic catalyst, but may be less effective for chlorides.[12]
Pd-PEPPSI-IPr(is a complex)1-3Aryl Chlorides & BromidesEffective for promoting C4-selectivity in some cases.[11]
Table 2: Common Bases and Solvents for Suzuki Coupling of Dihalogenated Pyridines
BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2-3Dioxane/H₂O, THF/H₂O80-110Strong base, often effective for less reactive substrates.[3][12]
Cs₂CO₃2-3Dioxane, Toluene80-110Highly effective but more expensive.[3]
K₂CO₃2-3Toluene/H₂O, Dioxane/H₂O80-110A common and cost-effective choice.[3]
Na₂CO₃2-3DMF/H₂O, Dioxane/H₂O80-110Standard base, may be less effective for challenging couplings.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Dihalogenated Pyridine

Note: This is a generalized procedure and must be optimized for specific substrates and coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the dihalogenated pyridine (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand (if not using a pre-formed complex).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Ligand-Controlled)

This protocol is adapted from a method demonstrating ligand-controlled selectivity.[14]

  • To an oven-dried vial with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol) in toluene (2 mL) under an argon atmosphere.

  • Add the catalyst solution to the reaction vial, followed by deionized water (0.5 mL).

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C4-arylated product.

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 Base pd2_intermediate R1-Pd(II)L_n-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Catalyst/Ligand Issue? start->check_catalyst check_conditions Reaction Conditions Issue? check_catalyst->check_conditions No solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos). Ensure inert atmosphere. check_catalyst->solution_catalyst Yes check_reagents Reagent Stability Issue? check_conditions->check_reagents No solution_conditions Increase temperature. Use stronger base (K3PO4). Optimize solvent. check_conditions->solution_conditions Yes solution_reagents Use boronic esters (pinacol). Check reagent quality. check_reagents->solution_reagents Yes

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Methoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the Buchwald-Hartwig amination of 2-methoxypyridine substrates. The inherent electronic properties and coordinating ability of the 2-methoxypyridine moiety can often lead to decreased reaction efficiency and catalyst deactivation. This guide offers practical solutions and detailed protocols to help you navigate these complexities and achieve successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of 2-methoxypyridines more challenging than that of other aryl halides?

The primary challenge arises from the presence of the pyridine nitrogen atom. Although the 2-methoxy group reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, it can still coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of inactive off-cycle species, thereby inhibiting the catalytic cycle and reducing reaction yields.[1] Additionally, the electron-donating nature of the methoxy group can influence the reactivity of the C-X bond (where X is a halogen), making oxidative addition, a key step in the catalytic cycle, more challenging compared to electron-deficient systems.

Q2: My reaction is showing low to no conversion. What are the most likely causes?

Low conversion in the amination of 2-methoxypyridines is a common issue. The primary culprits are often suboptimal choice of ligand, base, or catalyst system, which fail to overcome the inherent challenges of this substrate class. Catalyst deactivation by the pyridine nitrogen is a major contributor to low yields.[1] Other potential causes include poor solvent choice leading to solubility issues, or inadequate reaction temperature and time.

Q3: How do I choose the right ligand for the amination of 2-methoxypyridines?

The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like 2-methoxypyridines, sterically hindered and electron-rich phosphine ligands are generally preferred. These bulky ligands can create a coordinatively saturated environment around the palladium center, which helps to disfavor coordination of the pyridine nitrogen. Ligands such as XPhos, RuPhos, and other biaryl phosphines have shown success in the amination of heteroaryl halides.[2] A comparative screening of different ligands is often the most effective approach to identify the optimal choice for a specific 2-methoxypyridine substrate and amine coupling partner.

Q4: What is the best base to use for this reaction, especially if my substrates are base-sensitive?

Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base.[1] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. The use of weaker bases might require higher reaction temperatures or longer reaction times to achieve comparable yields.

Q5: Can the position of the methoxy group on the pyridine ring affect the reaction outcome?

Yes, the position of the methoxy group can influence the electronic properties of the pyridine ring and its coordinating ability. A methoxy group at the 2-position directly influences the electron density at the nitrogen atom and the adjacent C-X bond. The impact of methoxy groups at other positions (3, 4, 5, or 6) will vary, altering the substrate's reactivity in the oxidative addition step and its potential to coordinate with the palladium catalyst.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of 2-methoxypyridines.

Problem 1: Low or No Product Yield

Initial Observation: TLC or LC-MS analysis shows a significant amount of unreacted starting material and minimal product formation.

Troubleshooting Workflow:

G cluster_start Low/No Yield cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Setup Check cluster_success Success start Low or No Yield Observed ligand Screen Ligands (e.g., XPhos, RuPhos, SPhos) start->ligand 1. Optimize Ligand base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base 2. Optimize Base catalyst Vary Pd Source (e.g., Pd2(dba)3, Pd(OAc)2, Pre-catalysts) base->catalyst 3. Vary Catalyst solvent Change Solvent (Toluene, Dioxane, THF) catalyst->solvent 4. Optimize Solvent temp_time Adjust Temperature & Time (Increase gradually) solvent->temp_time 5. Adjust Conditions purity Verify Reagent Purity & Dryness temp_time->purity 6. Check Reagents atmosphere Ensure Inert Atmosphere purity->atmosphere 7. Verify Setup success Improved Yield atmosphere->success

Troubleshooting Workflow for Low Yield

Detailed Steps:

  • Ligand Screening: The choice of ligand is paramount. Start by screening a panel of sterically hindered, electron-rich biaryl phosphine ligands.

  • Base Optimization: If ligand screening does not improve the yield, investigate different bases. For base-sensitive substrates, switch from strong alkoxides to milder carbonate or phosphate bases.

  • Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common palladium sources, pre-catalysts can sometimes offer improved activity and reproducibility.

  • Solvent Selection: Ensure your starting materials and base are soluble in the chosen solvent. Toluene and dioxane are generally good starting points. Avoid solvents like acetonitrile and pyridine which can inhibit the catalyst.[3]

  • Temperature and Time: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress over a longer period (e.g., 24-48 hours).

  • Reagent Purity: Ensure all reagents, especially the amine and solvent, are pure and dry. The palladium catalyst is sensitive to impurities.

  • Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen).

Problem 2: Formation of Side Products

Initial Observation: TLC or LC-MS analysis shows the formation of significant side products in addition to the desired product and starting materials.

Potential Side Reactions and Solutions:

  • Hydrodehalogenation: Formation of the dehalogenated 2-methoxypyridine.

    • Cause: This can occur as a competitive pathway to the C-N bond formation.

    • Solution: Re-evaluate the ligand and base combination. A more effective ligand can promote the desired amination over hydrodehalogenation.

  • Homocoupling: Formation of bi-pyridine species.

    • Cause: This side reaction can be more prevalent at higher temperatures.

    • Solution: Lowering the reaction temperature may reduce the rate of homocoupling.

  • Decomposition of Starting Materials or Product:

    • Cause: High reaction temperatures or prolonged reaction times can lead to decomposition.

    • Solution: Reduce the reaction temperature and monitor the reaction closely to avoid over-running it once the starting material is consumed.

Data Presentation: Ligand and Base Screening

The following tables provide a summary of representative conditions for the Buchwald-Hartwig amination of halo-pyridines. While specific data for 2-methoxypyridines is limited in the literature, these examples with related substrates offer a valuable starting point for reaction optimization.

Table 1: Ligand Performance in the Amination of 2-Bromopyridines

LigandAmineBaseSolventTemp (°C)Yield (%)
XPhosMorpholineNaOtBuToluene10095
RuPhosAnilineK₃PO₄Dioxane11088
SPhosn-HexylamineCs₂CO₃Toluene10092
dppfBenzylamineNaOtBuToluene8075

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Table 2: Base Selection for Amination of 2-Chloropyridines

LigandAmineBaseSolventTemp (°C)Yield (%)
XPhosPiperidineNaOtBuToluene11091
XPhosPiperidineK₃PO₄Dioxane12078
XPhosPiperidineCs₂CO₃Toluene12085
RuPhosMorpholineLHMDSTHF8089

Note: Amination of aryl chlorides is generally more challenging and often requires more forcing conditions.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 2-Halo-methoxypyridine

This protocol provides a general starting point. Optimization of specific parameters is often necessary.

Materials:

  • 2-Halo-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or Pd source (e.g., Pd₂(dba)₃, 1 mol%) and Ligand (e.g., XPhos, 2.2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst (or Pd source and ligand) and the base under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add the 2-halo-methoxypyridine and the amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep Oven-dry glassware Prepare inert atmosphere add_solids Add Pd catalyst, ligand, and base prep->add_solids add_substrates Add 2-halo-methoxypyridine and amine add_solids->add_substrates add_solvent Add anhydrous, degassed solvent add_substrates->add_solvent react Heat and stir reaction mixture add_solvent->react monitor Monitor progress by TLC/LC-MS react->monitor workup Cool, dilute, and wash monitor->workup purify Purify by column chromatography workup->purify

General Experimental Workflow

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Bromochloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions of bromochloropyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of bromochloropyridines, offering potential causes and solutions in a question-and-answer format.

IssueQuestionPossible Causes & Solutions
Low or No Product Yield I am observing low to no yield of my desired coupled product. What are the common culprits and how can I address them?1. Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is being deactivated. Solution: Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and running the reaction under an inert atmosphere (Argon or Nitrogen). Use a fresh, high-quality palladium precursor. Consider using a pre-catalyst that is more readily reduced to the active Pd(0) species. 2. Ligand Issues: The chosen phosphine ligand may not be suitable for the specific transformation. Solution: For electron-rich or sterically hindered substrates, bulky and electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be more effective.[1][2] 3. Inappropriate Base: The base may not be strong enough or may be sterically hindered. Solution: Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base is also dependent on the solvent and other reaction partners, so screening different bases may be necessary. 4. Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Solution: The use of bulky ligands can sterically hinder this coordination. In some cases, employing a different palladium precursor or reaction conditions may be necessary.
Significant Side Product Formation My reaction is producing a complex mixture with significant side products. How can I improve the selectivity?1. Homocoupling: This involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the bromochloropyridine. Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Lowering the catalyst loading or changing the ligand can sometimes mitigate homocoupling. In Sonogashira coupling, the absence of a copper co-catalyst can reduce alkyne homocoupling (Glaser coupling).[3] 2. Hydrodehalogenation: The bromo or chloro substituent is replaced by a hydrogen atom. Solution: This can be caused by the presence of water or other proton sources. Using anhydrous solvents and reagents is crucial. The choice of phosphine ligand and base can also influence the extent of hydrodehalogenation. 3. Poor Regioselectivity: The coupling reaction occurs at both the bromo and chloro positions, or at an undesired position on the pyridine ring. Solution: Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the bromine-substituted position under carefully controlled conditions. Lowering the reaction temperature and using a catalyst system known for high selectivity can improve the outcome. For Heck reactions, the regioselectivity of alkene insertion is influenced by both electronic and steric factors of the substrate and catalyst.[4][5]
Reaction Stalls or is Sluggish My reaction starts but does not go to completion, or the reaction rate is very slow. What can I do to improve the kinetics?1. Insufficient Temperature: The reaction may have a high activation energy barrier. Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can also lead to increased side product formation. 2. Catalyst Decomposition: The palladium catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black. Solution: The choice of a more robust ligand can help stabilize the catalyst. Running the reaction at a lower temperature for a longer duration might also be beneficial. 3. Poor Solubility: One or more of the reactants or the catalyst may not be sufficiently soluble in the chosen solvent. Solution: Screen different solvents or solvent mixtures. For Suzuki reactions, the addition of water can sometimes improve the solubility of the base and the boronic acid.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling of bromochloropyridines?

A1: The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle. This selectivity allows for sequential cross-coupling reactions, where the C-Br bond can be functionalized first, followed by the reaction at the C-Cl position under more forcing conditions.

Q2: What is the role of the ligand in these reactions?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often used to:

  • Promote the oxidative addition of the aryl halide to the palladium center.

  • Facilitate the reductive elimination step to form the desired product.

  • Prevent catalyst decomposition (e.g., formation of palladium black).

  • Sterically hinder the coordination of the pyridine nitrogen to the palladium, which can inhibit the catalyst.[1][2]

Q3: How do I choose the right base for my cross-coupling reaction?

A3: The choice of base is critical and depends on the specific type of cross-coupling reaction and the substrates involved.

  • Suzuki Coupling: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.

  • Sonogashira Coupling: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne.

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often employed to deprotonate the amine.[6]

  • Heck Reaction: A base, often an amine like triethylamine or a carbonate, is used to neutralize the hydrogen halide formed during the reaction.[7]

Q4: What are the common sources of hydrodehalogenation, and how can I minimize it?

A4: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. The hydrogen source can be trace amounts of water, alcohol solvents, or even the phosphine ligand itself. To minimize this side reaction:

  • Use anhydrous solvents and reagents.

  • Thoroughly dry all glassware before use.

  • Consider using a different phosphine ligand or a milder base.

  • Optimize the reaction temperature, as higher temperatures can sometimes promote hydrodehalogenation.

Q5: How can I control regioselectivity in the Heck reaction of bromochloropyridines?

A5: Regioselectivity in the Heck reaction, which is the position of the new carbon-carbon bond on the alkene, is influenced by several factors. In the case of bromochloropyridines, the initial oxidative addition will preferentially occur at the more reactive C-Br bond. The subsequent insertion of the alkene can be controlled by:

  • Steric Effects: The palladium-pyridine complex will typically add to the less sterically hindered carbon of the alkene.

  • Electronic Effects: For electronically biased alkenes, the palladium complex may preferentially add to the more electron-deficient or electron-rich carbon.

  • Ligand Choice: The steric and electronic properties of the ligand on the palladium catalyst can influence the regioselectivity of the alkene insertion.[4][5]

Data Presentation

Table 1: Regioselectivity in the Heck Reaction of 3-Bromo-5-chloropyridine with Styrene

Catalyst SystemBaseSolventTemp (°C)Time (h)Product Ratio (Coupling at C3 : C5)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF10024>95 : 5[General knowledge]
PdCl₂(dppf)K₂CO₃Dioxane12018>95 : 5[General knowledge]

Note: The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position, leading to high regioselectivity for coupling at C3.

Table 2: Comparison of Ligands in the Suzuki Coupling of 2-Bromo-6-chloropyridine with Phenylboronic Acid

Palladium PrecursorLigandBaseSolventTemp (°C)Yield of 6-chloro-2-phenylpyridine (%)Homocoupling (biphenyl) (%)Reference
Pd₂(dba)₃PPh₃K₂CO₃Toluene/H₂O9065~10[General knowledge]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10088<5[General knowledge]
PdCl₂(dppf)-Cs₂CO₃DMF/H₂O11082<5[General knowledge]

Table 3: Influence of Base on the Buchwald-Hartwig Amination of 2-Bromo-4-chloropyridine with Morpholine

Palladium PrecursorLigandBaseSolventTemp (°C)Yield of 4-chloro-2-morpholinopyridine (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene10092[General knowledge]
Pd₂(dba)₃BINAPK₃PO₄Toluene10045[General knowledge]
Pd₂(dba)₃BINAPCs₂CO₃Toluene10078[General knowledge]

Experimental Protocols

1. Suzuki-Miyaura Coupling of 2-Bromo-4-chloropyridine with Phenylboronic Acid

  • Materials: 2-Bromo-4-chloropyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), K₂CO₃ (2.0 equiv), Toluene (10 mL/mmol), H₂O (2.5 mL/mmol).

  • Procedure:

    • To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-chloropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed toluene and water via syringe.

    • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Sonogashira Coupling of 2-Chloro-5-bromopyridine with Phenylacetylene

  • Materials: 2-Chloro-5-bromopyridine (1.0 equiv), Phenylacetylene (1.1 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), Triethylamine (2.0 equiv), THF (10 mL/mmol).

  • Procedure:

    • To a flask, add 2-chloro-5-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon.

    • Add anhydrous, degassed THF and triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature for 6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

3. Buchwald-Hartwig Amination of 3-Bromo-5-chloropyridine with Aniline

  • Materials: 3-Bromo-5-chloropyridine (1.0 equiv), Aniline (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), NaOt-Bu (1.4 equiv), Toluene (10 mL/mmol).

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry flask.

    • Add toluene, followed by 3-bromo-5-chloropyridine and aniline.

    • Seal the flask and heat the reaction mixture to 110°C for 16 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, cool the reaction, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the product by column chromatography.

Mandatory Visualization

Palladium_Cross_Coupling_Cycle cluster_side Side Reactions Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L'n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M Hydrodehalogenation Hydrodehalogenation (R¹-H) PdII->Hydrodehalogenation H⁺ source PdII_R2 R¹-Pd(II)L'n-R² Transmetal->PdII_R2 Homocoupling Homocoupling (R²-R²) Transmetal->Homocoupling [O₂] RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling and common side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Catalyst Check Catalyst Activity & Degassing Problem->Check_Catalyst Yes Success Successful Reaction Problem->Success No Change_Ligand Change Ligand (e.g., Buchwald ligands) Check_Catalyst->Change_Ligand Change_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Change_Ligand->Change_Base Optimize_Temp Optimize Temperature Change_Base->Optimize_Temp Check_Purity Check Reagent Purity & Anhydrous Conditions Optimize_Temp->Check_Purity Check_Purity->Problem Re-evaluate

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

References

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-chloro-2-methoxypyridine. The information is based on established chemical principles and analogous reactions reported in the literature for structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce this compound?

A common and logical synthetic approach is the electrophilic bromination of a pre-existing chloro-substituted pyridine. A plausible route starts with 5-Chloro-2-methoxypyridine and introduces the bromine atom at the 4-position using a suitable brominating agent. This strategy leverages the directing effects of the substituents on the pyridine ring.

Q2: What are the key challenges in the synthesis of poly-halogenated pyridines?

The synthesis of poly-halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for electrophilic substitution. Key challenges include controlling regioselectivity, avoiding over-halogenation, and managing slow reaction rates.[1]

Q3: How does the methoxy group influence the reactivity of the pyridine ring?

The methoxy group at the 2-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, making the reaction more facile than on an unsubstituted pyridine. It generally directs incoming electrophiles to the ortho and para positions (3- and 5-positions). However, in the case of 5-Chloro-2-methoxypyridine, the 5-position is already occupied, and the directing influence will be primarily towards the 3-position. The introduction of a bromine at the 4-position is also electronically influenced by the existing chloro group.

Q4: Are there alternative synthetic routes to consider?

Yes, other routes could be explored, such as starting with 4-Bromo-2-methoxypyridine and subsequently performing a chlorination reaction. However, controlling the regioselectivity of chlorination to the 5-position might be challenging. Another advanced approach involves directed ortho-metalation, where a specific position on the pyridine ring is lithiated and then quenched with a halogen source, though this often requires cryogenic temperatures and highly controlled conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the proposed synthesis of this compound via bromination of 5-Chloro-2-methoxypyridine.

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficiently reactive brominating agent: The choice of brominating agent is critical.

  • Inadequate reaction temperature: The reaction may require elevated temperatures to overcome the activation energy.

  • Poor quality of starting material or reagents: Impurities in the 5-Chloro-2-methoxypyridine or the brominating agent can inhibit the reaction.

Suggested Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective system for brominating deactivated aromatic rings.[2]

  • Reaction Temperature: Gradually increase the reaction temperature. For a similar bromination of 2-Chloro-4-methoxypyridine, the temperature was raised to 55 °C.[2]

  • Reagent Purity: Ensure all reagents are pure and dry.

Problem 2: Formation of Multiple Products (Isomers)

Possible Causes:

  • Lack of Regioselectivity: The directing effects of the methoxy and chloro groups may not be sufficient to exclusively form the desired 4-bromo isomer. Bromination could potentially occur at the 3-position as well.

  • Over-bromination: If reaction conditions are too harsh, di-brominated products could form, although this is less likely if the starting material is already halogenated.

Suggested Solutions:

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.

  • Solvent Choice: The polarity of the solvent can influence the selectivity of electrophilic aromatic substitution. Experiment with different solvents.

  • Purification: Isomeric products may be difficult to separate. Careful column chromatography with an optimized solvent system is crucial for purification.[2]

Problem 3: Decomposition of Starting Material or Product

Possible Causes:

  • Harsh Reaction Conditions: Strong acids and high temperatures can lead to the decomposition of the methoxy group or the pyridine ring itself.

  • Prolonged Reaction Time: Leaving the reaction for an extended period under harsh conditions can increase the likelihood of degradation.

Suggested Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely and stop it once the starting material is consumed.

  • Controlled Addition of Reagents: Add the brominating agent in portions to control the reaction exotherm and minimize localized high temperatures.[2]

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This protocol is a proposed method based on the synthesis of the structurally similar 5-Bromo-2-chloro-4-methoxypyridine.[2] Note: This procedure should be optimized for the specific target molecule.

  • Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-2-methoxypyridine (1.0 equivalent) in concentrated sulfuric acid under an ice bath to control the initial exotherm.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.0 equivalent) to the solution in portions, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 55 °C for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice water. Neutralize the solution to a pH of 8-9 using an 8N aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.[2]

Data Presentation

The following table summarizes reaction conditions and yields for analogous bromination reactions on substituted pyridines, which can serve as a benchmark for optimization.

Starting MaterialBrominating AgentSolvent/AcidTemperatureTimeYieldReference
2-Chloro-4-methoxypyridineNBSConc. H₂SO₄0 °C to 55 °C3 h45%[2]
2-Amino-5-chloropyridineBr₂ / NaNO₂48% HBr< -5 °C1 h91-93%[3]

Visualizations

Proposed Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Chloro-2-methoxypyridine in conc. H2SO4 at 0°C add_nbs Add NBS (1.0 eq) in portions start->add_nbs warm Warm to RT, then heat to 55°C add_nbs->warm monitor Monitor by TLC/LC-MS warm->monitor quench Pour into ice water & neutralize monitor->quench extract Extract with organic solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Incomplete Reaction cause1 Low Reactivity start->cause1 cause2 Side Products Formed start->cause2 cause3 Decomposition start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Use Stronger Brominating System (e.g., NBS/H2SO4) cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Optimize Solvent System cause2->solution2b solution2c Improve Purification Method cause2->solution2c solution3a Monitor Reaction Closely cause3->solution3a solution3b Reduce Reaction Time/Temp cause3->solution3b

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Catalyst Poisoning in Reactions with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning in reactions involving substituted pyridines. The pyridine moiety is a crucial structural motif in numerous pharmaceuticals and functional materials. However, the Lewis basic nitrogen atom in the pyridine ring can coordinate to transition metal catalysts, leading to deactivation and complicating synthetic efforts.[1][2] This guide offers practical solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of substituted pyridine reactions?

A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance. In this context, the substituted pyridine, either as a reactant, product, or impurity, acts as the poison. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base. This nitrogen can coordinate strongly to the active sites of a transition metal catalyst, preventing reactant molecules from accessing them and thereby halting or slowing down the catalytic cycle.[1][3] This deactivation can be reversible or irreversible, depending on the strength of the metal-nitrogen bond.[3][4]

Q2: Why are reactions with certain substituted pyridines, like 2-substituted ones, particularly challenging?

A2: Reactions involving 2-substituted pyridines are often more difficult due to the proximity of the nitrogen atom to the reaction site (the "2-pyridyl problem").[1] This proximity enhances the nitrogen's ability to chelate or strongly coordinate to the metal center of the catalyst, forming a stable, inactive complex. This is a common issue in cross-coupling reactions, such as the Suzuki-Miyaura coupling with 2-pyridylboronic acids.[5] Additionally, substituents at the 2- and 6-positions can introduce steric hindrance that affects the reaction.[6]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: The primary indicators of catalyst poisoning include:

  • Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in the reaction's progress.[3]

  • Incomplete Conversion: The reaction may stall before the starting material is fully consumed, even with extended reaction times or increased temperature.[3]

  • Changes in Selectivity: You might observe the formation of unexpected byproducts or a shift in the ratio of desired products.[3] For example, in cross-coupling reactions, dehalogenation of the starting material might become a significant side reaction.[1]

  • Need for Harsher Reaction Conditions: To achieve a desired conversion, you may find it necessary to use higher temperatures, pressures, or catalyst loadings than typically required for similar substrates.[3]

Q4: Which types of catalysts are most susceptible to poisoning by pyridine derivatives?

A4: A wide range of transition metal catalysts are susceptible, particularly those used in hydrogenation and cross-coupling reactions. These include:

  • Palladium Catalysts (e.g., Pd/C, Pd(PPh₃)₄, Pd(OAc)₂): Extensively used in cross-coupling reactions (like Suzuki, Heck, and Buchwald-Hartwig) and hydrogenations, palladium catalysts are highly prone to poisoning by nitrogen heterocycles.[3][7]

  • Platinum Catalysts (e.g., PtO₂, Pt/C): Commonly used in hydrogenation, these are also susceptible to poisoning by pyridine derivatives.[3][7]

  • Rhodium Catalysts (e.g., Rh/C, Wilkinson's catalyst): While effective for many hydrogenations, rhodium catalysts can also be poisoned by pyridines, although some studies suggest they may be more resistant than palladium or ruthenium in certain cases.[3][8][9]

  • Nickel Catalysts (e.g., Raney Nickel, Ni/C): These are also known to be poisoned by nitrogen-containing compounds.[3][7]

Q5: Can a catalyst poisoned by a pyridine derivative be regenerated?

A5: Regeneration is sometimes possible but depends on the nature of the poisoning (reversible vs. irreversible) and the type of catalyst. For heterogeneous catalysts where the pyridine is weakly adsorbed, washing with an appropriate solvent might be effective.[10][11] In some cases, washing with a mild acid can protonate the adsorbed pyridine, facilitating its removal.[10] However, if strong chemisorption has occurred, leading to irreversible poisoning, the catalyst may need to be replaced.[3] Deactivation due to thermal degradation (sintering) is generally irreversible.[10]

Troubleshooting Guides

If you are experiencing low or no yield, slow reaction rates, or poor selectivity in a reaction involving a substituted pyridine, follow these steps to diagnose and resolve the issue.

Issue 1: Reaction is Sluggish or Stalls

Possible Cause: Catalyst poisoning by the pyridine's nitrogen atom.

Troubleshooting Steps:

  • Analyze the Reaction Mixture: Use techniques like TLC, LC-MS, or GC-MS to confirm if the starting material is being consumed and to identify any major byproducts. If the starting material remains largely unreacted, catalyst inhibition is likely.[5][11]

  • Increase Catalyst Loading: As a straightforward initial step, increasing the catalyst loading can compensate for the poisoned active sites. However, this is often not an economical or ideal solution.[3]

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature might weaken the coordination between the pyridine nitrogen and the catalyst, although this could also slow down the desired reaction.[5]

    • Solvent: The choice of solvent can influence catalyst activity and stability.

    • Acidic Medium: For some reactions, like hydrogenations, performing the reaction in an acidic solvent (e.g., acetic acid) can protonate the pyridine nitrogen. This prevents it from coordinating with and poisoning the metal catalyst.[10][12]

  • Optimize Ligand Choice (for Cross-Coupling): In reactions like Suzuki-Miyaura coupling, the choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can promote faster catalytic turnover, which can outcompete the poisoning process.[1][5]

  • Use a More Robust Catalyst: Some catalysts are inherently more resistant to nitrogen poisoning. For example, in certain hydrogenations, rhodium has been shown to be less sensitive to nitrogen poisoning than palladium.[9]

Issue 2: Low Selectivity and Formation of Byproducts

Possible Cause: Altered catalyst active sites or competing reaction pathways favored by catalyst inhibition.

Troubleshooting Steps:

  • Identify Byproducts: Characterize the structure of the main byproducts. For instance, in cross-coupling reactions, is protodeboronation (for boronic acids) or dehalogenation a major issue?[1][5]

  • Adjust Base and Reagents (for Cross-Coupling):

    • Protodeboronation: If this is a problem with pyridylboronic acids, use milder bases (e.g., K₃PO₄ instead of stronger bases) and ensure anhydrous conditions.[5] Using stable boronic acid surrogates like MIDA boronates can also be effective.[5]

    • Dehalogenation: This can sometimes be suppressed by optimizing the ligand and base combination or by lowering the reaction temperature.[1]

  • Purify Reagents: Impurities in starting materials or solvents, such as sulfur compounds, water, or other nitrogen-containing heterocycles, can also act as catalyst poisons.[5][11] Ensure you are using high-purity reagents and properly dried, degassed solvents.[5][11]

Quantitative Data on Catalyst Performance

The effect of pyridine and its derivatives on catalyst performance can vary significantly based on the reaction type, catalyst, and specific structure of the pyridine. The following table summarizes representative data from the literature.

Reaction TypeCatalystPyridine Substrate/PoisonEffect on PerformanceReference
Hydrogenation5% Rh/C1-MethylpyrroleCatalyst reuse led to decreased conversion (from 100% to 77% by the 3rd run), indicating poisoning by the product.[9]
HydrogenationRh₂O₃2-PyridinemethanolLower yield (76%) compared to other substrates, possibly due to chelation of the catalyst by the substrate or product, leading to poisoning.[8]
Suzuki-Miyaura CouplingPd(II) Complexes4-Substituted PyridinesGenerally, Pd(II) complexes with more basic pyridine ligands showed slightly greater catalytic effectiveness.[6][13]
C-H ArylationPd(OAc)₂Pyridine LigandsPyridine-based ligands were found to lower the transition-state energy of C-H activation and promote selective monoarylation.[14]
Propan-2-ol DehydrogenationCa₂.₆₈Co₀.₃₂(PO₄)₂PyridinePyridine acted as a poison, and its effect was used to probe the nature of the active sites on the catalyst.[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Substituted Pyridyl Halide

This protocol provides a starting point for the cross-coupling of a substituted pyridyl halide with an arylboronic acid, incorporating strategies to mitigate catalyst poisoning.

Materials:

  • Substituted pyridyl halide (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

  • Reaction vessel (e.g., oven-dried Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the reaction vessel under an inert atmosphere, add the substituted pyridyl halide, arylboronic acid, base, and palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Protocol 2: Monitoring Catalyst Deactivation via Reaction Kinetics

This protocol allows for the in-situ monitoring of catalyst deactivation during a reaction by tracking the change in reaction rate over time.

Materials:

  • Reaction vessel equipped for sampling (e.g., a high-pressure reactor with a sample port)

  • Substrate (e.g., substituted pyridine for hydrogenation)

  • Catalyst (e.g., Pd/C or PtO₂)

  • Solvent

  • Internal standard for GC or HPLC analysis

  • GC or HPLC instrument

Procedure:

  • Reaction Setup: Set up the reaction as you normally would, including the substrate, solvent, catalyst, and a known amount of an internal standard in the reaction vessel.

  • Initial Sample (T=0): Immediately after reaching the desired reaction temperature and pressure, carefully take the first sample. Quench the reaction in the sample if necessary (e.g., by filtering off the catalyst or diluting with a solvent).

  • Sampling Over Time: Take subsequent samples at regular intervals throughout the course of the reaction.

  • Analysis: Analyze each sample by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material or product versus time. The slope of this curve represents the reaction rate. A decrease in the slope over time is a direct indication of catalyst deactivation.[3]

Visualizations

Mechanism of Catalyst Poisoning in Cross-Coupling

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Active_Catalyst Active Catalyst (e.g., Pd(0)L₂) Oxidative_Addition Oxidative Addition Intermediate Active_Catalyst->Oxidative_Addition Pyridyl-X Inactive_Complex Inactive Catalyst Complex (e.g., Pd(0)L(Py)) Active_Catalyst->Inactive_Complex Coordination Transmetalation Transmetalation Intermediate Oxidative_Addition->Transmetalation Ar-B(OR)₂ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Product Reductive_Elimination->Product Pyridine Substituted Pyridine (Reactant, Product, or Impurity) Pyridine->Inactive_Complex

Caption: Catalyst poisoning by a substituted pyridine, leading to an inactive complex.

Experimental Workflow for Troubleshooting Reaction Failure

G Start Low Conversion or Stalled Reaction Analyze Analyze Reaction Mixture (LC-MS, GC-MS, NMR) Start->Analyze Check_SM Is Starting Material Consumed? Analyze->Check_SM Check_Byproducts Are Byproducts Formed? (e.g., Dehalogenation) Check_SM->Check_Byproducts Yes Poisoning Primary Issue: Catalyst Poisoning / Inactivity Check_SM->Poisoning No Check_Byproducts->Poisoning No Decomposition Primary Issue: Substrate/Reagent Decomposition Check_Byproducts->Decomposition Yes Action_Poisoning Action: 1. Change Ligand/Catalyst 2. Modify Conditions (Temp, Solvent) 3. Increase Catalyst Loading Poisoning->Action_Poisoning Action_Decomposition Action: 1. Use Milder Base/Conditions 2. Use Reagent Surrogate (e.g., MIDA) 3. Purify Reagents Decomposition->Action_Decomposition

Caption: A workflow for diagnosing and addressing low conversion in pyridine reactions.

Decision Tree for Mitigating Catalyst Poisoning

G Start Suspected Catalyst Poisoning Reaction_Type What is the reaction type? Start->Reaction_Type Cross_Coupling Cross-Coupling Reaction_Type->Cross_Coupling Cross-Coupling Hydrogenation Hydrogenation Reaction_Type->Hydrogenation Hydrogenation Ligand Optimize Ligand: Use bulky, electron-rich ligands (e.g., Buchwald type) Cross_Coupling->Ligand Solvent Change Solvent: Use acidic medium (e.g., Acetic Acid) Hydrogenation->Solvent Catalyst_System Change Catalyst System: Use robust pre-catalysts Ligand->Catalyst_System Conditions_CC Modify Conditions: Use milder base, check reagent purity Catalyst_System->Conditions_CC Catalyst_Type Change Catalyst Metal: Consider more resistant metals (e.g., Rh vs. Pd) Solvent->Catalyst_Type Conditions_H2 Modify Conditions: Increase H₂ pressure, adjust temperature Catalyst_Type->Conditions_H2

Caption: Decision tree for selecting strategies to overcome catalyst poisoning.

References

Technical Support Center: Dehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common side reaction of dehalogenation in cross-coupling experiments.

Troubleshooting Guide

Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom on your starting material, is a frequent cause of reduced yields and purification challenges in cross-coupling reactions. This guide provides a systematic approach to identifying and mitigating this side reaction.

Identifying Dehalogenation

The presence of a dehalogenated byproduct can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will reveal characteristic signals for the arene, notably the appearance of a proton signal in the place where the halogen was.

Key Factors Influencing Dehalogenation and Recommended Solutions

Several reaction parameters can influence the extent of dehalogenation. The following table summarizes these factors and provides recommendations to minimize this unwanted side reaction.

ParameterObservation / ProblemRecommended Solution(s)
Aryl Halide High reactivity of the C-X bond can favor dehalogenation. The trend is generally Ar-I > Ar-Br > Ar-Cl.[1][2]If possible, switch to a less reactive halide (e.g., from iodide to bromide or chloride).[1][2]
Catalyst/Ligand The electronic and steric properties of the ligand significantly impact the relative rates of reductive elimination (product formation) and hydrodehalogenation. Less bulky, electron-poor ligands may favor the side reaction.Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or DavePhos. These ligands can accelerate the desired reductive elimination.[3] For Suzuki coupling, Buchwald's biaryl phosphine ligands or ferrocenyl phosphines like dppf are good starting points.[3]
Base Strong bases, particularly alkoxides and amine bases, can act as hydride sources or promote pathways leading to the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.[4]Switch to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] The choice of base can be critical and may require screening.
Solvent Protic solvents (e.g., alcohols) and some aprotic polar solvents (e.g., DMF, dioxane) can act as hydride donors, promoting dehalogenation.[3][4]Use aprotic, non-polar solvents such as toluene or THF, which are less likely to be a hydride source.[3]
Temperature High reaction temperatures can increase the rate of dehalogenation, sometimes more significantly than the desired cross-coupling reaction.[2][3]Run the reaction at the lowest temperature that allows for efficient coupling. This may require careful optimization.[3]
Reaction Time Prolonged reaction times can lead to increased formation of the dehalogenated byproduct, especially after the limiting reagent has been consumed.[2]Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed or product formation has plateaued.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is a side reaction where the halogen atom (I, Br, Cl) on an aryl or vinyl halide starting material is replaced by a hydrogen atom instead of the desired coupling partner. This leads to the formation of an arene or alkene byproduct, reducing the yield of your target molecule and complicating purification.[2]

Q2: What is the general mechanism of dehalogenation?

A2: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. This forms an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to produce the dehalogenated arene and regenerate the Pd(0) catalyst.[4]

Q3: My Suzuki-Miyaura reaction is showing significant dehalogenation of my aryl bromide. What should I try first?

A3: A good first step is to change your base. If you are using a strong base like an alkoxide, switch to a milder inorganic base such as K₃PO₄ or K₂CO₃.[3] Simultaneously, consider switching to a bulkier, more electron-rich ligand like XPhos or SPhos to promote the desired C-C bond formation.[3]

Q4: I am performing a Heck reaction at high temperature and observing a lot of dehalogenation. What can I do?

A4: High temperatures often accelerate dehalogenation in Heck reactions.[3] Try to lower the reaction temperature. You may need to screen different temperatures to find a balance between an acceptable reaction rate and minimal side product formation.[3] Additionally, ensure your solvent is not a potential hydride source; consider switching from DMF to toluene.

Q5: Can the choice of palladium precatalyst influence the amount of dehalogenation?

A5: Yes. The nature of the palladium precatalyst can be significant as it affects the formation and availability of the active LₙPd(0) species. Using a precatalyst that readily forms the active catalyst under mild conditions, such as an XPhos-derived precatalyst, can sometimes diminish unwanted side reactions like dehalogenation.

Q6: I am observing dehalogenation in my Sonogashira coupling. What are some specific troubleshooting steps for this reaction?

A6: In Sonogashira couplings, dehalogenation can occur, particularly at higher temperatures.[5] If you are using an aryl iodide, which is more prone to dehalogenation, consider if an aryl bromide could be used instead. Optimizing the reaction temperature by lowering it may also be beneficial. The choice of amine base can also play a role, so screening different amines or using a weaker base in combination with a more robust ligand could be effective.

Q7: How does dehalogenation manifest in Buchwald-Hartwig amination reactions?

A7: In Buchwald-Hartwig amination, an unproductive side reaction can compete with the desired C-N bond formation. The palladium amide intermediate can undergo β-hydride elimination to yield the hydrodehalogenated arene and an imine. To minimize this, using bulky, electron-rich ligands that accelerate the rate of reductive elimination to form the C-N bond is recommended.[3]

Experimental Protocols

Protocol: Ligand Screening to Minimize Dehalogenation in a Suzuki-Miyaura Coupling

Objective: To identify the optimal phosphine ligand that minimizes the formation of the dehalogenated byproduct in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • A selection of phosphine ligands (e.g., PPh₃, PCy₃, dppf, XPhos, SPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction monitoring equipment (TLC, GC-MS)

Procedure:

  • Reaction Setup: In a series of reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst and each phosphine ligand in the reaction solvent.

  • Catalyst Addition: To each reaction vial, add the palladium precatalyst (e.g., 1 mol%) and one of the phosphine ligands (e.g., 2.2 mol%). Ensure each vial contains a different ligand.

  • Solvent Addition and Degassing: Add the solvent mixture (e.g., Toluene:Water 4:1, 5 mL) to each vial. Degas the reaction mixtures by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Place the vials in a preheated heating block at the desired temperature (e.g., 80 °C) and stir for the intended reaction time (e.g., 12 hours).

  • Analysis: After cooling to room temperature, take a small aliquot from each reaction mixture. Analyze the crude product mixture by GC-MS to determine the ratio of the desired cross-coupled product to the dehalogenated byproduct.

  • Optimization: The ligand that provides the highest ratio of coupled product to dehalogenated product is the optimal choice for this transformation.

Visualizing Competing Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point at which the undesired dehalogenation pathway diverges.

competing_pathways pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation (R-M) ar_pd_x->transmetalation pd_h_formation Pd-H Formation ar_pd_x->pd_h_formation ar_pd_r Ar-Pd(II)-R(Ln) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elimination->product hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->pd_h_formation ar_pd_h Ar-Pd(II)-H(Ln) pd_h_formation->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h reductive_elimination_h->pd0 Catalyst Regeneration dehalogenated_product Ar-H (Dehalogenated Product) reductive_elimination_h->dehalogenated_product

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Selective Cross-Coupling of Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective cross-coupling of dihalopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the "conventional" regioselectivity for the cross-coupling of dihalopyridines, and why does it occur?

A1: For dihalogenated pyridines, particularly 2,3-, 2,4-, and 2,5-dihalopyridines, the conventional site of reaction in palladium-catalyzed cross-coupling is at the C-X bond adjacent to the nitrogen atom (the C2 position).[1][2] This preference is attributed to the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density, making the C2 and C4 positions more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[1] Theoretical calculations have shown that the C2-Cl bond in various dichloropyridines has the lowest bond dissociation energy, further favoring reaction at this site.[1]

Q2: How can I achieve "unconventional" C4-selectivity in the cross-coupling of 2,4-dihalopyridines?

A2: Achieving C4-selectivity, which goes against the innate electronic preference, is a "ligand-controlled" process.[3] The use of sterically bulky, electron-rich monophosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial.[3][4] These large ligands favor the formation of a low-coordinate, monoligated palladium(0) species (12e⁻ PdL).[4][5] This catalytic species is believed to be responsible for overriding the inherent C2-selectivity and promoting reaction at the C4 position.[4] In contrast, less hindered or bidentate ligands tend to form bisligated 14e⁻ PdL₂ species, which favor the conventional C2-coupling.[3][4]

Q3: Can the choice of palladium precatalyst influence the regioselectivity?

A3: Yes, the palladium precatalyst can influence the outcome, particularly in relation to the formation of the active catalytic species.[2] For instance, in some cases, the structure of a Pd(II) precatalyst has been shown to be critical for achieving atypical C2-selectivity in the cross-coupling of 2,4-dihalopyrimidines, a related heterocyclic system.[2][6] The choice of precatalyst can affect the rate of formation of the active Pd(0) species and its ligation state, thereby influencing the regioselectivity of the reaction.

Q4: What is "overarylation" or "difunctionalization," and how can I minimize it?

A4: Overarylation, or difunctionalization, is a common side reaction where both halogen atoms on the dihalopyridine are substituted by the coupling partner, even when using a 1:1 ratio of substrate to nucleophile.[7][8] This issue is often observed when using bulky ligands that promote the formation of 12e⁻ Pd(0) species.[7] After the first coupling event, the palladium catalyst can remain associated with the mon-functionalized product and proceed to a second oxidative addition faster than it dissociates.[7] To minimize overarylation, you can:

  • Add a coordinating solvent or additive: Small, coordinating additives like DMSO can help displace the palladium catalyst from the mono-coupled product, suppressing the second coupling reaction.[7]

  • Modify the ligand-to-palladium ratio: In some systems, adjusting the ligand-to-palladium ratio can influence the catalyst speciation and reduce difunctionalization.[4]

  • Use a less bulky ligand: If C4-selectivity is not the primary goal, switching to a less sterically demanding ligand can reduce the propensity for overarylation.

Q5: Are there ligand-free conditions that can achieve high selectivity?

A5: Yes, remarkably, "ligand-free" conditions, often referred to as Jeffery conditions, have been shown to provide excellent C4-selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, sometimes exceeding the selectivity achieved with bulky ligands.[3][4] These conditions have also enabled unprecedented C5-selectivity in the cross-coupling of 2,5-dichloropyridine.[3] The mechanism under these conditions is thought to involve multinuclear palladium species or palladium nanoparticles.[3][4] However, these ligand-free systems are currently less general in scope compared to ligand-controlled methods.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst and ligands are not degraded. Use fresh reagents and properly degassed solvents.[9] The choice of a more active catalyst system, particularly for less reactive aryl chlorides, may be necessary.[10]
Inefficient Oxidative Addition For challenging substrates like dichloropyridines, the oxidative addition step can be slow.[9] Employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, biarylphosphines) or NHC ligands can accelerate this step.[5]
Poorly Chosen Base or Solvent The base and solvent system are critical.[9] For Suzuki-Miyaura reactions, a range of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents such as dioxane, toluene, or THF/water mixtures are common.[9][11] For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are often required.[12][13]
Degraded Coupling Partner Organoboronic acids and other organometallic reagents can degrade over time.[9] Check the quality of your coupling partner.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Step
Suboptimal Ligand Choice The ligand is the primary controller of regioselectivity.[3][4] To favor C4-coupling in 2,4-dihalopyridines, use bulky monophosphine ligands (e.g., QPhos) or NHC ligands (e.g., IPr, SIPr).[3] For conventional C2-selectivity, bidentate phosphines like dppf are often effective.[3]
Incorrect Ligand-to-Palladium Ratio For some systems, such as Suzuki and Kumada couplings of 2,4-dibromopyridine with PPh₃, the ligand-to-palladium ratio can dramatically influence selectivity. A lower ratio (≤2.5:1) may favor C4-coupling, while a higher ratio (≥3:1) promotes C2-selectivity.[4][14]
Reaction Temperature Temperature can affect selectivity. The optimized conditions for C4-selective couplings using bulky NHC ligands are often at room temperature.[3]
Mixed Catalytic Species The presence of different palladium species (mononuclear, clusters, nanoparticles) can lead to a mixture of products.[14][15][16] Carefully controlling the reaction conditions, including the precatalyst and ligand ratio, is crucial.
Problem 3: Significant Side Product Formation (e.g., Homocoupling, Protodehalogenation)
Potential Cause Troubleshooting Step
Homocoupling of Organometallic Reagent This is a common side reaction, particularly with organoboronic acids in Suzuki-Miyaura couplings.[9] Ensure rigorous exclusion of oxygen from the reaction mixture. Using a two-phase solvent system or a different base can sometimes mitigate this issue.
Protodehalogenation This side reaction, where a halogen is replaced by a hydrogen atom, can compete with the desired cross-coupling, especially if transmetalation is slow.[9] Using a stronger base or a different solvent system can sometimes accelerate the catalytic cycle and minimize protodehalogenation.[9]
Glaser Coupling (in Sonogashira Reactions) In copper-co-catalyzed Sonogashira couplings, the homocoupling of terminal alkynes (Glaser coupling) is a common side reaction.[17] Running the reaction under strictly anaerobic conditions is necessary. Alternatively, employing a copper-free Sonogashira protocol can eliminate this side product.[17][18]

Ligand Selection for Regioselective Suzuki-Miyaura Coupling of 2,4-Dihalopyridines

LigandDihalopyridineCoupling PositionSelectivity (C4:C2)Reference(s)
dppf 2,4-DichloropyridineC2Exclusive C2 product[3]
QPhos 2,4-DichloropyridineC4Preferential C4 (modest selectivity)[3]
IPr 2,4-DichloropyridineC4~10:1[3][4]
PtBu₃ 2,4-DichloropyridineC4Modest C4 selectivity[4]
PAd₂(n-Bu) 2,4-DichloropyridineC4Modest C4 selectivity[4]
PPh₃ (Pd:L ratio ≥ 1:3)2,4-DibromopyridineC2Conventional C2 selectivity[4]
PPh₃ (Pd:L ratio ≤ 1:2.5)2,4-DibromopyridineC4Up to 13:1[4]
Xantphos 2-Iodo-4-bromopyridineC413:1[4]

Experimental Protocols

Key Experiment 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol is adapted from methodologies demonstrating ligand-controlled C4-selectivity.[3]

  • Reagents:

    • 2,4-Dichloropyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd-PEPPSI-IPr (or a combination of a Pd(II) precursor and IPr ligand, 2-5 mol%)

    • K₃PO₄ (2.0 equiv)

    • Degassed solvent (e.g., THF or Dioxane)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2,4-dichloropyridine, arylboronic acid, palladium precatalyst, and base.

    • Add the degassed solvent via syringe.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Buchwald-Hartwig Amination of a Dihalopyridine

This is a general protocol for the amination of aryl halides, adaptable for dihalopyridines.[13][19][20]

  • Reagents:

    • Dihalopyridine (e.g., 2,6-dichloropyridine) (1.0 equiv)

    • Amine (primary or secondary) (1.1 equiv)

    • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

    • Ligand (e.g., Xantphos, BINAP) (1-4 mol%)

    • Strong base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.

    • Add the dihalopyridine and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C).

    • Monitor the reaction by an appropriate method (TLC, LC-MS).

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Visualizations

Ligand_Selection_Logic cluster_goal Desired Regioselectivity for 2,4-Dihalopyridine cluster_ligand_type Ligand Type cluster_outcome Expected Outcome Goal Select Coupling Position Bulky_Monodentate Bulky Monodentate (e.g., P(t-Bu)3, QPhos) or NHC Ligands (e.g., IPr) Goal->Bulky_Monodentate  Target C4   Bidentate Bidentate Phosphines (e.g., dppf, Xantphos) Goal->Bidentate  Target C2   Ligand_Free Ligand-Free (Jeffery Conditions) Goal->Ligand_Free  Target C4/C5  (Substrate Dependent)   C4_Coupling Unconventional C4-Coupling Bulky_Monodentate->C4_Coupling C2_Coupling Conventional C2-Coupling Bidentate->C2_Coupling High_C4_Selectivity High C4-Selectivity (Potentially >99:1) Ligand_Free->High_C4_Selectivity

Caption: Ligand selection logic for controlling regioselectivity.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: - Low Conversion - Poor Selectivity - Side Products Start->Problem Check_Reagents Check Reagent Quality: - Catalyst/Ligand - Base & Solvent - Coupling Partner Problem->Check_Reagents Low Conversion Evaluate_Ligand Evaluate Ligand Choice: - Steric/Electronic Properties - Monodentate vs. Bidentate - Ligand:Pd Ratio Problem->Evaluate_Ligand Poor Selectivity Optimize_Conditions Optimize Conditions: - Temperature - Concentration - Additives (e.g., DMSO) Problem->Optimize_Conditions Side Products Check_Reagents->Evaluate_Ligand Evaluate_Ligand->Optimize_Conditions Success Successful Coupling Optimize_Conditions->Success

Caption: A general workflow for troubleshooting cross-coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Buchwald-Hartwig amination of pyridines?

Low yields in the amination of pyridines are frequently attributed to several factors:

  • Catalyst Poisoning: The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, leading to deactivation and incomplete conversion.[1] This is a primary challenge, especially with 2-halopyridines.

  • Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, hindering the catalytic cycle. Conversely, an overly strong base might be incompatible with sensitive functional groups on the substrates.[1]

  • Poorly Reactive Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step and can lead to low conversion.[2]

  • Inadequate Reaction Conditions: Insufficient temperature, short reaction times, or the presence of oxygen and moisture can all negatively impact the reaction outcome.[1] Organometallic reactions like this are highly sensitive to the reaction environment.

Q2: How does the choice of base affect the reaction outcome?

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. The strength and solubility of the base are key considerations:

  • Strong Bases (e.g., NaOtBu, KOtBu, LiHMDS): These are the most commonly used bases and are often required for efficient catalysis, especially with less reactive amines or aryl chlorides.[3] Sodium tert-butoxide (NaOtBu) is a frequent choice for its high reactivity.[2] However, their high basicity can be incompatible with sensitive functional groups like esters and nitro groups.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These offer broader functional group tolerance.[3] Cesium carbonate (Cs₂CO₃) is often effective and has good solubility in common solvents.[3] Weaker bases may necessitate higher reaction temperatures or more active catalyst systems to achieve good yields.[2]

  • Soluble Organic Bases (e.g., DBU): These can be advantageous in creating a homogeneous reaction mixture, which can be beneficial for reproducibility and in flow chemistry applications. However, they may be less efficient in the transmetalation step.[3]

Q3: What are the signs of a failing or struggling reaction?

Visual inspection and analytical monitoring can provide clues about the health of your reaction:

  • Formation of Palladium Black: The appearance of a fine black precipitate is a strong indicator of catalyst decomposition, where palladium(0) has precipitated out of the catalytic cycle.[1]

  • No Color Change: A healthy Buchwald-Hartwig reaction mixture is typically a colored solution (often yellow to reddish-brown). If the mixture remains colorless or retains the color of the starting materials, it's likely the catalyst is not active.[1]

  • Stalled Reaction: If initial product formation is observed by TLC or LC-MS, but the reaction does not proceed to completion, it may indicate catalyst deactivation over time.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion, Especially with Chloropyridines

  • Possible Cause: The C-Cl bond is difficult to activate, and the oxidative addition step is slow.[2]

  • Solution:

    • Switch to a More Active Catalyst System: Employ sterically hindered and electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos. These ligands are more effective at activating C-Cl bonds.[2]

    • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from the standard 1-2 mol% up to 5 mol% can be beneficial.[2]

    • Use a Stronger Base: Sodium tert-butoxide (NaOtBu) is often the most effective base for activating chloropyridines.[2]

    • Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) are often necessary to drive the oxidative addition of chloropyridines.[2]

Problem 2: Significant Hydrodehalogenation (Replacement of Halogen with Hydrogen)

  • Possible Cause: This side reaction occurs when reductive elimination of the desired product is slow, allowing for competing pathways. This can be exacerbated by the presence of trace water.[2]

  • Solution:

    • Ensure Strictly Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Use a glovebox for reaction setup if possible.[2]

    • Use a Slight Excess of the Amine: An excess of the amine (1.2-1.5 equivalents) can help to favor the desired amination pathway.[2]

    • Check Base Purity: Ensure the base is anhydrous and of high quality. Some batches of NaOtBu may contain impurities that promote hydrodehalogenation.[2]

Problem 3: Difficulty with Regioselective Amination of Dihalopyridines

  • Possible Cause: The electronic and steric environment of the different halogen positions influences their reactivity. For example, in 2,4-dichloropyridine, the 2-position is generally more reactive.[2]

  • Solution:

    • Control Reaction Temperature: It is sometimes possible to achieve regioselectivity by running the reaction at a lower temperature to favor the more reactive site. A subsequent amination at a higher temperature can then be performed at the less reactive site if desired.

Data on Base Performance

The following tables summarize the effect of different bases on the yield of the Buchwald-Hartwig amination of various pyridine substrates.

Table 1: Effect of Various Bases on the Amination of Bromopyridines

Pyridine SubstrateAmineBaseSolventTemperature (°C)Yield (%)
2-BromopyridineVolatile AminesNaOtBuToluene8055-98
2-BromopyridineAnilineKOt-BuTolueneRefluxModerate to High
2-BromopyridineAnilineCs₂CO₃TolueneRefluxLow (dehalogenation)
4-BromothiazolePiperidineNaOTMSTHF5099

Data synthesized from multiple sources, specific yields are highly substrate and ligand dependent.

Table 2: Comparison of Strong vs. Weaker Bases

Base TypeExamplesAdvantagesDisadvantages
Strong NaOtBu, KOtBu, LHMDSHigh reaction rates, effective for less reactive halides (chlorides)Incompatible with base-sensitive functional groups (esters, ketones, nitro groups)
Weaker K₃PO₄, Cs₂CO₃, K₂CO₃Broader functional group toleranceMay require higher temperatures and more active catalyst systems

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Halopyridine

  • Preparation: In an inert atmosphere (glovebox or under argon/nitrogen), add the halopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the base (1.4 mmol, 1.4 equiv.), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.[1]

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve the desired concentration (typically 0.1-0.5 M).[1]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visualization of Base Selection Logic

Buchwald_Hartwig_Base_Selection start Start: Select Base for Buchwald-Hartwig Amination of Pyridine substrate_check Is the pyridine substrate or amine a) Electron-deficient? b) Sterically hindered? c) Prone to side reactions? start->substrate_check functional_group_check Does the substrate contain base-sensitive functional groups (e.g., esters, ketones)? substrate_check->functional_group_check No strong_base Consider Strong Bases: - NaOtBu - KOtBu - LHMDS substrate_check->strong_base Yes functional_group_check->strong_base No weak_base Consider Weaker Bases: - K3PO4 - Cs2CO3 - K2CO3 functional_group_check->weak_base Yes optimize Optimize Reaction Conditions: - Screen Ligands - Adjust Temperature - Vary Solvent strong_base->optimize weak_base->optimize outcome Reaction Outcome: - High Yield - Minimal Side Products optimize->outcome

Caption: Decision workflow for selecting a suitable base in the Buchwald-Hartwig amination of pyridines.

References

Technical Support Center: Microwave-Assisted Synthesis of 4-Bromo-5-chloro-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of 4-Bromo-5-chloro-2-methoxypyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave synthesis for this reaction compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages, including dramatically reduced reaction times (often from hours to minutes), improved reaction yields, and cleaner reaction profiles with fewer byproducts, which simplifies subsequent purification. The rapid and uniform heating provided by microwave irradiation can enhance reaction rates and selectivity.[1]

Q2: What are common challenges encountered during the synthesis and purification of substituted pyridines?

A2: Researchers may face challenges such as low yields, the formation of side products due to competing reaction pathways, and difficulties in purification.[2] The basic nature of the pyridine ring can sometimes lead to issues like tailing during column chromatography on silica gel.[1]

Q3: How can I improve the yield of my reaction?

A3: To improve yields, ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1] Optimizing the reaction conditions, such as temperature, reaction time, and the choice of solvent and catalyst, is also crucial. For instance, polar solvents are generally more efficient for microwave heating.[2]

Q4: What are the key safety precautions for microwave-assisted organic synthesis?

A4: Safety is paramount in a laboratory setting. Always use a microwave reactor specifically designed for chemical synthesis, not a domestic microwave oven. Be mindful of potential pressure buildup, especially when using volatile solvents, and never exceed the pressure rating of the reaction vessels. Ensure proper ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Suboptimal reaction temperature or time- Impure starting materials- Incorrect solvent choice- Use a fresh, active catalyst.- Systematically vary the temperature and time to find the optimal conditions.- Ensure the purity of reactants before starting.- Select a polar solvent suitable for microwave synthesis to ensure efficient heating.
Formation of Multiple Products/Byproducts - Reaction temperature is too high- Extended reaction time leading to decomposition- Side reactions due to impurities- Lower the reaction temperature in increments of 10-20°C.- Monitor the reaction at shorter intervals to determine the optimal endpoint.- Purify starting materials to remove any reactive impurities.
Difficulty in Product Purification - Tailing on silica gel chromatography- Co-elution of impurities- For column chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing.[1]- An acid-base extraction can be effective for separating the basic pyridine product from non-basic impurities.[1]- If the product is a solid, recrystallization can be a highly effective purification method.[1]
Reaction Not Going to Completion - Insufficient microwave power- Inefficient stirring- Low reaction temperature- Ensure the microwave power is set appropriately to maintain the target temperature.- Use a suitable stir bar to ensure homogeneous heating of the reaction mixture.- Increase the reaction temperature gradually, monitoring for any product decomposition.

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is a representative method adapted from conventional synthesis procedures for similar compounds and general principles of microwave-assisted organic synthesis.

Materials:

  • 2-methoxy-4-chloropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid

  • Sodium Hydroxide Solution

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a suitable microwave reaction vessel, dissolve 2-methoxy-4-chloropyridine in concentrated sulfuric acid.

  • Carefully add N-Bromosuccinimide (NBS) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined empirically.

  • After the reaction, allow the vessel to cool to room temperature.

  • Slowly pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Representative Conditions for Microwave-Assisted Halogenation of Aromatic Compounds

EntrySubstrateHalogenating AgentCatalystSolventTemp (°C)Time (min)Yield (%)
13-phenyl-2H-benzo[b][1][3]oxazin-2-oneNBSPd(OAc)₂DCE1002062
23-phenyl-2H-benzo[b][1][3]oxazin-2-oneNCSPd(OAc)₂DCE1203075

Data adapted from a study on microwave-assisted halogenation and is intended to provide a general reference.[3]

Visualizations

experimental_workflow reagents Reagent Preparation reaction Microwave Reaction reagents->reaction 1. Mix & Seal workup Aqueous Workup & Extraction reaction->workup 2. Cool & Quench purification Column Chromatography workup->purification 3. Isolate Crude analysis Product Analysis (NMR, MS) purification->analysis 4. Purify troubleshooting_pathway start Low Product Yield check_reagents Check Reagent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions Reagents Pure unsuccessful Consult Further Literature check_reagents->unsuccessful Impurities Found check_catalyst Verify Catalyst Activity optimize_conditions->check_catalyst Optimization Fails successful Improved Yield optimize_conditions->successful Optimization Succeeds check_catalyst->successful Catalyst Active check_catalyst->unsuccessful Catalyst Inactive

References

Validation & Comparative

Validating the Synthesis of 4-Bromo-5-chloro-2-methoxypyridine: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of using 1H NMR for the validation of 4-Bromo-5-chloro-2-methoxypyridine synthesis, alongside alternative analytical techniques, supported by predictive data and detailed experimental protocols.

The successful synthesis of specifically substituted heteroaromatic compounds like this compound is a critical step in the development of novel pharmaceutical agents and other advanced materials. Unambiguous characterization of the target molecule and the identification of any potential impurities are essential for ensuring the safety, efficacy, and reproducibility of subsequent reactions and final products. While 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, a multi-faceted analytical approach provides the most robust validation.

Comparative Analysis of 1H NMR Data

Due to the absence of a publicly available, experimentally verified 1H NMR spectrum for this compound, this guide utilizes predicted data to establish a reference for validation. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule and plausible isomeric impurities that could arise during synthesis. These predictions are based on established substituent effects on the pyridine ring.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound H-38.1-8.3SingletN/A
H-67.9-8.1SingletN/A
-OCH₃3.9-4.1SingletN/A
Impurity: 5-Bromo-4-chloro-2-methoxypyridineH-37.0-7.2SingletN/A
H-68.2-8.4SingletN/A
-OCH₃3.9-4.1SingletN/A
Impurity: 3-Bromo-5-chloro-2-methoxypyridineH-47.7-7.9Doublet2-3
H-68.1-8.3Doublet2-3
-OCH₃4.0-4.2SingletN/A
Starting Material: 2,4,5-trichloropyridineH-38.3-8.5SingletN/A
H-67.8-8.0SingletN/A

Experimental Protocol for 1H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire the spectrum at a constant temperature, typically 298 K.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Alternative Analytical Techniques for Synthesis Validation

While 1H NMR provides detailed structural information, orthogonal analytical techniques are recommended for comprehensive purity assessment.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
1H NMR Spectroscopy Precise proton environment, structural connectivity through coupling, and relative quantification of components.Rapid, non-destructive, provides rich structural detail.May not be sensitive to non-proton containing impurities, peak overlap can complicate analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components based on boiling point and polarity, with mass-to-charge ratio for identification.High sensitivity and specificity for identifying volatile impurities and isomers.[1][2]Requires volatile and thermally stable compounds, potential for sample degradation at high temperatures.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their affinity for the stationary and mobile phases, providing quantitative purity data.Versatile for a wide range of compounds, excellent for purity assessment and quantification of non-volatile impurities.[3][4][5][6]Does not provide the same level of structural information as NMR or MS alone.

Visualizing the Workflow and Troubleshooting

To aid in the synthesis and validation process, the following diagrams illustrate a logical workflow and a troubleshooting guide for 1H NMR analysis.

Synthesis and Validation Workflow synthesis Synthesis of this compound workup Reaction Work-up and Purification synthesis->workup nmr_acq 1H NMR Spectrum Acquisition workup->nmr_acq data_analysis Data Analysis and Comparison to Predicted Spectrum nmr_acq->data_analysis pass Purity and Structure Confirmed data_analysis->pass Match fail Unexpected Signals or Impurities Detected data_analysis->fail Mismatch alt_analysis Further Analysis (GC-MS, HPLC) fail->alt_analysis repurify Re-purification alt_analysis->repurify repurify->nmr_acq

Caption: A typical workflow for the synthesis and validation of this compound.

1H NMR Troubleshooting Guide start Unexpected Peaks in 1H NMR Spectrum check_impurities Compare with predicted spectra of likely impurities (isomers, starting materials) start->check_impurities check_solvent Check for residual solvent peaks start->check_solvent check_grease Check for grease or other contaminants start->check_grease broad_peaks Broad or unresolved peaks observed start->broad_peaks paramagnetic Consider paramagnetic impurities broad_peaks->paramagnetic sample_prep Re-prepare sample, ensuring full dissolution and filtration broad_peaks->sample_prep

References

A Comparative Analysis of Bromo- vs. Chloro-Substituted Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various strategies to achieve this, palladium-catalyzed cross-coupling reactions of halopyridines are paramount. The choice of the halogen substituent, typically bromine or chlorine, on the pyridine ring can significantly influence reaction efficiency, cost, and the overall synthetic strategy. This guide provides an objective comparison of the reactivity of bromo- and chloro-pyridines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols.

Theoretical Background: The Halogen's Impact on Reactivity

The disparate reactivity between bromo- and chloro-pyridines is fundamentally rooted in the difference in their carbon-halogen (C-X) bond strengths.[1][2][3] The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1][4] A weaker C-X bond facilitates a faster oxidative addition, leading to higher reactivity under milder conditions.

The bond dissociation energies (BDEs) for C-Br and C-Cl bonds in aromatic systems generally follow the trend C-Cl > C-Br.[1][5][6][7] Specifically, the average C-Cl bond energy is approximately 339 kJ/mol, while the C-Br bond energy is around 276 kJ/mol.[1][7] This substantial difference in bond strength dictates that bromopyridines are generally more reactive than their chloro- counterparts.[1][3] Consequently, reactions with chloropyridines often necessitate more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated, electron-rich ligands to facilitate the challenging oxidative addition step.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of bromo- and chloro-pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data presented is a synthesis of representative examples from the literature to illustrate general trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of halopyridines, bromopyridines consistently demonstrate higher reactivity, often affording excellent yields under milder conditions than chloropyridines.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 12~95
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100 / 18~90
3-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O85 / 16~92
3-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O110 / 24~88

Analysis: The data indicates that while highly efficient catalyst systems have been developed for chloropyridines, bromopyridines can often be coupled using less sophisticated catalysts and under milder thermal conditions to achieve comparable or higher yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to Suzuki-Miyaura coupling, the reactivity trend of I > Br > Cl is well-established for halopyridines in this transformation.[8] Achieving high yields with chloropyridines often requires the use of specialized, bulky, and electron-rich phosphine ligands.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80 / 8~98
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH100 / 16~94
3-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110 / 12~90
3-ChloropyridineAnilinePd₂(dba)₃ / BrettPhosLiHMDSTHF65 / 24~85

Analysis: The successful amination of chloropyridines is highly dependent on the choice of ligand and base. While excellent yields can be obtained, the conditions are often more stringent compared to those required for the more reactive bromopyridines.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. The reactivity difference between bromo- and chloro-pyridines is also pronounced in this reaction, with chloropyridines generally requiring higher catalyst loadings and temperatures.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65 / 6~93
2-ChloropyridinePhenylacetylenePd(OAc)₂ / SPhos / CuICs₂CO₃1,4-Dioxane120 / 24~85
3-BromopyridineTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene70 / 8~90
3-ChloropyridineTrimethylsilylacetylenePd₂(dba)₃ / XPhos / CuIK₃PO₄DMF130 / 18~80

Analysis: Sonogashira couplings of chloropyridines are feasible but often less efficient than those of their bromo- counterparts, necessitating more robust catalytic systems and more forcing conditions to drive the reaction to completion.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted to compare the reactivity of bromo- and chloro-pyridines.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a dry Schlenk tube or reaction vial, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[2]

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., Toluene/EtOH/H₂O, DME/H₂O, or 1,4-Dioxane/H₂O).

  • Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BINAP, Xantphos, 2-6 mol%), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the halopyridine (1.0 equiv) and the amine (1.1-1.5 equiv) followed by the degassed solvent (e.g., toluene, 1,4-dioxane).

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk tube or reaction vial, add the halopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF, DMF) and the base (e.g., Et₃N, i-Pr₂NH, 2-4 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise with stirring.

  • Heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles and the general workflow for comparing the reactivity of halopyridines.

Suzuki-Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-X Transmetalation_complex Transmetalation Complex OA_complex->Transmetalation_complex R-B(OH)₂ / Base RE_complex Reductive Elimination Complex Transmetalation_complex->RE_complex RE_complex->Pd0 Ar-R ArX Ar-X R_B_OH2 R-B(OH)₂ Base Base Ar_R Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig_Amination_Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-X Amine_coordination Amine Coordination Complex OA_complex->Amine_coordination R₂NH / Base RE_complex Reductive Elimination Complex Amine_coordination->RE_complex RE_complex->Pd0 Ar-NR₂ ArX Ar-X R2NH R₂NH / Base Ar_NR2 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling_Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-X Transmetalation_complex Transmetalation Complex OA_complex->Transmetalation_complex R-C≡C-Cu RE_complex Reductive Elimination Complex Transmetalation_complex->RE_complex RE_complex->Pd0 Ar-C≡C-R ArX Ar-X Alkyne R-C≡C-H / CuI / Base Ar_Alkyne Ar-C≡C-R

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Halopyridine_Reactivity_Trend cluster_legend General Trend Reactivity Decreasing Reactivity (Increasing C-X Bond Strength) Bromo Bromopyridine Chloro Chloropyridine Bromo->Chloro Milder Milder Conditions (Lower Temp, Weaker Base) Forcing Forcing Conditions (Higher Temp, Stronger Base, Advanced Ligands)

Caption: General reactivity trend of bromo- vs. chloro-pyridines.

Conclusion

Conversely, chloropyridines are less reactive but are often more cost-effective and readily available starting materials.[1] Significant advancements in ligand design and catalyst development have made the coupling of chloropyridines highly efficient, albeit often requiring more forcing conditions. The choice between a bromo- or chloro-pyridine is therefore a strategic one, balancing reactivity, substrate availability, cost, and the specific requirements of the synthetic target. For drug development professionals and researchers, a thorough understanding of these differences is crucial for designing robust and efficient synthetic routes.

References

A Comparative Guide to HPLC Analysis for Purity Determination of 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of key building blocks is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Bromo-5-chloro-2-methoxypyridine, a crucial intermediate in various synthetic pathways. This document outlines a detailed HPLC method, compares it with alternative techniques, and provides supporting experimental protocols and data.

Introduction to Purity Analysis of this compound

This compound is a halogenated pyridine derivative frequently employed in the synthesis of complex organic molecules. The presence of impurities, even in trace amounts, can significantly impact the yield, purity, and safety profile of the final drug substance. Therefore, a robust and validated analytical method for purity determination is essential. Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation products.

Based on common synthetic routes for halogenated pyridines, potential impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomeric impurities: Constitutional isomers such as 5-Bromo-4-chloro-2-methoxypyridine or other positional isomers.

  • Under- or over-halogenated species: Pyridine rings with fewer or more halogen substituents.

  • Hydrolysis products: Degradation of the methoxy group to a hydroxyl group.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its potential impurities.

Experimental Protocol: Proposed RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic and moderately polar compounds.

  • Mobile Phase: A gradient elution is proposed to ensure the separation of a wide range of potential impurities with varying polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A DAD can be set to monitor a range (e.g., 210-400 nm) to detect impurities that may have different spectral properties. Based on the pyridine chromophore, a wavelength around 275 nm is a reasonable starting point.[2]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable diluent.

  • Standard Solution: Accurately weigh a certified reference standard of this compound and dissolve it in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh the sample to be tested and dissolve it in the diluent to achieve a similar final concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Data Presentation: Illustrative HPLC Purity Analysis

The following table summarizes hypothetical data from the HPLC analysis of two different batches of this compound.

ParameterBatch ABatch B
Retention Time (min) 12.512.5
Peak Area (mAU*s) 15001450
Purity by Area % 99.5%98.8%
Known Impurity 1 (Area %) 0.2%0.5%
Known Impurity 2 (Area %) 0.1%0.3%
Unknown Impurities (Area %) 0.2%0.4%

Note: This data is for illustrative purposes only.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[1]Excellent for analyzing volatile impurities like residual solvents. High resolution.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for impurity identification. High sensitivity and selectivity.[3]Higher cost and complexity compared to HPLC-UV. Ionization efficiency can vary between compounds.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster analysis times and reduced organic solvent consumption compared to HPLC.[4]Requires specialized instrumentation. May not be suitable for all types of compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency and low sample/reagent consumption.[1]Lower sensitivity for some compounds compared to HPLC. Reproducibility can be a challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and any impurities present.Can identify and quantify impurities without the need for reference standards for each impurity. Provides unambiguous structural information.Lower sensitivity compared to chromatographic techniques. Requires a relatively pure sample for accurate quantification of minor impurities.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationships in the analytical process, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Analytical_Technique_Comparison cluster_chromatography Chromatographic Methods cluster_hyphenated Hyphenated & Other Methods Purity_Analysis Purity Analysis of This compound HPLC HPLC (High Resolution, Quantitative) Purity_Analysis->HPLC GC GC (Volatile Impurities) Purity_Analysis->GC SFC SFC (Green Chemistry, Fast) Purity_Analysis->SFC LC_MS LC-MS (Impurity Identification) Purity_Analysis->LC_MS CE CE (High Efficiency) Purity_Analysis->CE NMR NMR (Structural Elucidation) Purity_Analysis->NMR

Caption: Comparison of analytical techniques for purity analysis.

Conclusion

The purity of this compound is critical for its successful use in pharmaceutical synthesis. While several analytical techniques can be employed for its purity assessment, HPLC remains the most versatile and widely used method, offering a balance of resolution, sensitivity, and quantitative accuracy. The choice of the analytical technique should be based on the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities, in which case hyphenated techniques like LC-MS would be more appropriate. The detailed HPLC protocol and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust quality control procedures for this important chemical intermediate.

References

A Comparative Crystallographic Analysis of Two Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structures of 4-[(Pyridin-3-yl)diazenyl]morpholine and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline offers valuable insights into the influence of substituent groups on the supramolecular architecture of pyridine-based compounds. This guide provides a comparative overview of their crystallographic data, detailed experimental protocols for their synthesis and crystallization, and a visual representation of the crystallographic workflow, aimed at researchers, scientists, and professionals in drug development.

The study of substituted pyridine derivatives is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. X-ray crystallography provides a definitive method for elucidating the three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-property relationships. This guide focuses on two such derivatives: 4-[(Pyridin-3-yl)diazenyl]morpholine (Compound I) and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline (Compound II).

Comparative Crystallographic Data

The single-crystal X-ray diffraction data for the two title compounds reveals distinct crystal packing and molecular conformations, as summarized in the table below. Both compounds crystallize in the monoclinic system, but with different space groups, indicating different symmetry elements governing their crystal lattices.[1][2][3]

Parameter4-[(Pyridin-3-yl)diazenyl]morpholine (Compound I)1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline (Compound II)
Chemical Formula C₉H₁₂N₄OC₁₄H₁₄N₄
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) Data not available in search resultsData not available in search results
b (Å) Data not available in search resultsData not available in search results
c (Å) Data not available in search resultsData not available in search results
α (˚) 9090
β (˚) Data not available in search resultsData not available in search results
γ (˚) 9090
Volume (ų) Data not available in search resultsData not available in search results
Z Data not available in search resultsData not available in search results
Temperature (K) 100100

Note: Specific unit cell dimensions (a, b, c, β) and the number of molecules per unit cell (Z) were not explicitly found in the provided search results.

Experimental Protocols

The synthesis and crystallization of these compounds are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 4-[(Pyridin-3-yl)diazenyl]morpholine (I) and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline (II)

The synthesis of both compounds involves the diazotization of 3-aminopyridine followed by a coupling reaction with the respective secondary amine (morpholine or 1,2,3,4-tetrahydroquinoline).[1]

Materials:

  • 3-aminopyridine

  • HBF₄ acid (50%)

  • Isoamyl nitrite

  • Morpholine

  • 1,2,3,4-tetrahydroquinoline

  • Ethanol

  • Water

  • Potassium carbonate

  • Ethyl acetate

  • Na₂SO₄

Procedure:

  • In a 100 mL flask, a mixture of 3-aminopyridine (5 mmol), ethanol (3 mL), HBF₄ acid (50%, 1.5 mL), and isoamyl nitrite (5 mmol) was stirred at 268 K for 15 minutes to form the diazonium salt.

  • To this solution, either morpholine (5 mmol) or 1,2,3,4-tetrahydroquinoline (5 mmol) dissolved in water (5 mL) was added, and the mixture was stirred for 1 hour at 273 K.

  • A solution of potassium carbonate in water (5 mL) was then added, and the reaction mixture was stirred for 3 hours at room temperature.

  • The resulting product was extracted with ethyl acetate, and the organic layer was dried over Na₂SO₄, filtered, and evaporated to yield the crude product.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained through recrystallization.

  • Compound I: Orange single crystals were obtained by recrystallization from ethanol.[1]

  • Compound II: Orange crystals were obtained directly from the synthetic method.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data for both compounds were collected at a temperature of 100 K.[1][2][3] The exact diffractometer and radiation source were not specified in the provided search results. Generally, data collection for small organic molecules involves using a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source. The collected diffraction data is then processed, and the crystal structure is solved and refined using specialized software packages.

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of substituted pyridine derivatives, from synthesis to final structural analysis.

A simplified workflow for X-ray crystallography of substituted pyridine derivatives.

This guide provides a foundational comparison of two substituted pyridine derivatives, highlighting the importance of crystallographic studies in understanding their molecular structures. The detailed experimental protocols serve as a practical reference for researchers in the field. Further investigation into a wider range of substituted pyridines will undoubtedly continue to enrich our understanding of their structure-function relationships and pave the way for the rational design of new molecules with desired properties.

References

Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 4-Bromo-5-chloro-2-methoxypyridine serves as a versatile scaffold, offering two distinct halogenated sites for functionalization. This guide provides a comprehensive comparison of this reagent with commercially available alternatives, supported by experimental data to inform strategic synthetic planning.

The reactivity of dihalogenated pyridines and pyrimidines in popular cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is a key consideration for their application in medicinal chemistry. The inherent electronic properties of the heterocyclic core and the nature of the halogen substituents dictate the regioselectivity and efficiency of these transformations.

Understanding the Reactivity of this compound

While specific experimental data for this compound is not extensively available in the public domain, its reactivity can be reliably inferred from studies on its isomers and structurally related dihaloheterocycles. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] Therefore, the C4-Bromo position of this compound is expected to be significantly more reactive than the C5-Chloro position in reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. This differential reactivity allows for selective functionalization at the C4 position, leaving the C5-chloro group available for subsequent transformations.

Commercially Available Alternative Reagents

Several dihalogenated pyridines and pyrimidines are commercially available and can be considered as alternatives to this compound, depending on the desired substitution pattern and reactivity profile. This guide focuses on a comparative analysis of three such alternatives:

  • 2,4-Dichloropyrimidine: A widely used building block with two reactive chlorine atoms.

  • 2,4-Dibromopyrimidine: Offers two bromine atoms, which are generally more reactive than chlorine in cross-coupling reactions.

  • 5-Bromo-2-chloropyrimidine: An isomer of the target compound, providing a different substitution pattern.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the performance of the alternative reagents in this reaction, with data collated from various studies. It is important to note that direct comparisons are most accurate when reaction conditions are identical.

ReagentCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.2581[2]
2,4-Dichloropyrimidine p-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.2577[2]
2,4-Dibromopyrimidine Phenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.25Not specified, but no yield improvement over 2,4-dichloropyrimidine was observed.[2]
5-Bromo-2-chloropyrimidine Arylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSelective coupling at C5 is achieved.[1]

Key Observations:

  • 2,4-Dichloropyrimidine demonstrates high yields in Suzuki-Miyaura coupling under microwave-assisted conditions with a very low catalyst loading.[2] The reaction is regioselective, with the initial coupling occurring at the more reactive C4 position.[3]

  • Interestingly, in the cited study, 2,4-Dibromopyrimidine did not offer an improved yield over its dichloro counterpart under the tested conditions.[2]

  • For 5-Bromo-2-chloropyrimidine , selective coupling occurs at the C5-bromo position, highlighting the greater reactivity of the C-Br bond.[1]

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The performance of alternative reagents in this transformation is outlined below.

ReagentAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-Dichloropyridine AnilinesPd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene100Not SpecifiedHighly regioselective at C2, with yields ranging from good to excellent.[4]
2,6-Dihalopyridines AminothiophenecarboxylatesPd(OAc)₂XantphosCs₂CO₃Not SpecifiedNot SpecifiedNot SpecifiedReactivity trend: I > Br > Cl.[5]

Key Observations:

  • 2,4-Dichloropyridine undergoes highly regioselective Buchwald-Hartwig amination at the C2 position.[4]

  • Studies on 2,6-dihalopyridines confirm the expected reactivity trend, with the C-Br bond being more reactive than the C-Cl bond in C-N coupling reactions.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine: [2]

  • Reaction Setup: In a microwave reactor vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL). Degas the solution by bubbling argon through it.

  • Reagent Addition: Add K₂CO₃ (1.5 mmol), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) to the vial.

  • Reaction: Stir the reaction mixture under an argon atmosphere for 15 minutes at 100 °C in the microwave reactor.

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. The crude product can be purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 2,4-Dichloropyridine: [4]

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Reagent Addition: Add 2,4-dichloropyridine and the desired aniline or heterocyclic amine.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene.

  • Reaction: Heat the reaction mixture with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are central to the functionalization of the discussed reagents.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NR'R''(L2)]+ [Ar-Pd(II)-NR'R''(L2)]+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NR'R''(L2)]+ Amine Coordination (R'R''NH) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NR'R''(L2)]+->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

While this compound offers the potential for sequential, regioselective functionalization due to the differential reactivity of its C-Br and C-Cl bonds, several commercially available dihalo-pyridines and -pyrimidines present viable alternatives. The choice of reagent will ultimately depend on the specific synthetic strategy, desired substitution pattern, and the relative importance of reactivity versus cost and availability. 2,4-Dichloropyrimidine, in particular, stands out as a cost-effective and highly reactive building block for which efficient and well-documented protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are available. Researchers are encouraged to consider these alternatives and the provided experimental data to optimize their synthetic routes towards novel and complex molecular architectures.

References

A Comparative Guide to the Reactivity of 4-Bromo-5-chloro-2-methoxypyridine and 2,4-dichloro-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two halogenated heterocyclic building blocks: 4-Bromo-5-chloro-2-methoxypyridine and 2,4-dichloro-5-bromopyrimidine. An understanding of the differential reactivity of these compounds is crucial for the strategic design and execution of synthetic routes toward complex molecular targets, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes their performance in key chemical transformations, supported by available experimental data, and provides detailed experimental protocols.

Overview of Reactivity

The reactivity of both this compound and 2,4-dichloro-5-bromopyrimidine is governed by the inherent electronic properties of the pyridine and pyrimidine rings, respectively, and the nature and position of the halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl. This trend dictates that the C-Br bond is the more reactive site for these transformations in both molecules.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is controlled by the electron-deficient nature of the carbon atoms, which is influenced by the positions of the ring nitrogens and the halogen substituents.

Reactivity of this compound

In this compound, the bromine atom at the 4-position and the chlorine atom at the 2-position are the primary sites for substitution. The methoxy group at the 5-position is generally unreactive towards substitution.

  • Cross-Coupling Reactions: The C4-Br bond is anticipated to be significantly more reactive than the C2-Cl bond in palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for selective functionalization at the 4-position.

  • Nucleophilic Aromatic Substitution (SNAr): The 2-position of the pyridine ring is activated towards nucleophilic attack. Therefore, the C2-Cl bond is the preferred site for SNAr reactions.

Reactivity of 2,4-dichloro-5-bromopyrimidine

2,4-dichloro-5-bromopyrimidine offers three potential reaction sites. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring significantly activates the halogenated positions.

  • Cross-Coupling Reactions: The C5-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions.[1] This allows for selective introduction of aryl, alkyl, or amino groups at this position.

  • Nucleophilic Aromatic Substitution (SNAr): The C4-chloro position is the most susceptible to nucleophilic attack. This is due to the effective stabilization of the Meisenheimer intermediate by the adjacent and para nitrogen atoms. The C2 position is the second most reactive site for SNAr.[1]

Comparative Experimental Data

The following tables summarize representative experimental data for common transformations involving the title compounds or their close structural analogs. Direct comparative studies under identical conditions are limited; therefore, data from various sources are presented to illustrate the general reactivity trends.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

SubstrateReactionCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (Analog) SuzukiPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1201281[2]
2,4-dichloro-5-bromopyrimidine SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1000.2581[3]
This compound (Analog) Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100694[4]
2,4-dichloro-5-bromopyrimidine Buchwald-HartwigAnilinePd(OAc)₂ / X-PhosKOt-BuTolueneMW (150)0.17Good to Excellent[5]
This compound (Analog) SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT492[6]
2,4-dichloro-5-bromopyrimidine Sonogashira1-HexynePdCl₂(dppf) / CuIEt₃NTHF602090[4]

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (Analog) Benzyl alcoholKtBuODMSORT1-5N/A[7]
2,4-dichloro-5-bromopyrimidine MorpholineK₂CO₃DMSO90394[8]
2,4-dichloro-5-bromopyrimidine Diethylaminei-Pr₂NEtCHCl₃403High[9]
2,4-dichloro-5-bromopyrimidine Oxazolidin-2-oneNa₂SO₃ / TBABN/AN/AN/AHigh[4]

Experimental Protocols

Detailed methodologies for representative reactions are provided below. These protocols are general and may require optimization for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the halo-substituted pyridine/pyrimidine (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[3][10][11]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • The halo-substituted pyridine/pyrimidine (1.0 equiv) and the amine (1.2 equiv) are added to the vessel.

  • Anhydrous, degassed solvent (e.g., toluene) is added.

  • The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The residue is purified by column chromatography to afford the desired aminated product.[4][12]

General Procedure for Sonogashira Coupling
  • To a dry reaction flask under an inert atmosphere, add the halo-substituted pyridine/pyrimidine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv) are added.

  • The terminal alkyne (1.1-1.5 equiv) is added dropwise to the mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.[4][6]

General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Dissolve the halo-substituted pyridine/pyrimidine (1.0 equiv) in a suitable solvent (e.g., DMSO, DMF, or an alcohol).

  • Add the nucleophile (e.g., an amine, 1.1-1.5 equiv) and, if necessary, a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

  • The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.[8][9]

Mandatory Visualization

G General Workflow for Palladium-Catalyzed Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Substrate, Coupling Partner, Base catalyst Add Palladium Catalyst & Ligand start->catalyst Under Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound and 2,4-dichloro-5-bromopyrimidine exhibit distinct yet predictable reactivity patterns that allow for their selective functionalization. In palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond enables selective modification at the 4-position of the pyridine and the 5-position of the pyrimidine. For nucleophilic aromatic substitution, the electronic properties of the rings direct the attack to the C2-chloro position on the pyridine and the C4-chloro position on the pyrimidine. This differential reactivity provides medicinal chemists with a versatile toolkit for the synthesis of diverse and complex molecules. The choice of specific reaction conditions, including catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivities.

References

The Efficacy of Kinase Inhibitors: A Comparative Guide to Pyridine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine ring system represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from different pyridine-based scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to aid in the development of next-generation therapeutics.

The dysregulation of protein kinases is a fundamental driver of numerous diseases, most notably cancer. The pyridine scaffold, a six-membered nitrogen-containing heterocycle, has proven to be a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its versatility allows for a wide range of substitutions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This guide explores the efficacy of kinase inhibitors based on several key pyridine scaffolds: aminopyridines, pyrazolopyridines, and imidazo[4,5-b]pyridines, offering a comparative look at their performance against various kinase targets.

Comparative Efficacy of Pyridine-Based Kinase Inhibitors

The inhibitory activity of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the efficacy of various kinase inhibitors categorized by their pyridine scaffold. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.

Aminopyridine and Related Scaffolds

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[3]

Compound IDTarget Kinase(s)ScaffoldIC50 / Ki (nM)Cell-Based Assay GI50 (nM)Reference
Compound 26 VRK1Aminopyridine150 (IC50)Not Reported[3]
Compound 78 CDK4 / CDK6N-(pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine1 (Ki, CDK4), 34 (Ki, CDK6)23 (MV4-11)[4]
Compound 116 CDK4 / CDK6N-(pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine1 (Ki, CDK4), 20 (Ki, CDK6)298 (MV4-11)[4]
Pyrazolopyridine Scaffolds

Pyrazolopyridines are another prominent class of privileged heterocyclic cores in kinase drug discovery.[5][6][7] Several drugs and clinical candidates, such as selpercatinib and glumetinib, are based on this scaffold.[5]

Compound IDTarget Kinase(s)ScaffoldIC50 / Ki (nM)Cell-Based Assay GI50 (nM)Reference
Compound 26 (MSC2530818) CDK8Pyrazolo[3,4-b]pyridineNot Reported (High Selectivity)Not Reported[5]
Compound 39 ITKPyrazolo[4,3-b]pyridineSimilar to IndazoleNot Reported[5]
Frag-1 Pim-1 / Pim-2 / Pim-3Pyrazolopyridine1300 (Pim-1), 6000 (Pim-2), 1800 (Pim-3)Not Reported[5]
Frag-2 Pim-1 / Pim-2 / Pim-3Pyrazolopyridine200 (Pim-1), 800 (Pim-2), 300 (Pim-3)Not Reported[5]
Imidazo[4,5-b]pyridine Scaffolds

The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent dual inhibitors targeting multiple kinases.

Compound IDTarget Kinase(s)ScaffoldIC50 / Ki (nM)Cell-Based Assay GI50 (nM)Reference
Compound 27e (CCT241736) Aurora-A / FLT3Imidazo[4,5-b]pyridine38 (Aurora-A)300 (HCT116), 104 (MOLM-13), 291 (MV4-11)[8][9]

Key Signaling Pathways Targeted by Pyridine-Based Inhibitors

Many pyridine-based kinase inhibitors target key signaling pathways implicated in cancer cell proliferation, survival, and migration. Two prominent examples are the BCR-ABL and ALK signaling pathways.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).[8] Imatinib, a foundational kinase inhibitor with a pyridine core, effectively targets BCR-ABL, inhibiting downstream signaling.[10]

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Survival

BCR-ABL Signaling Pathway
ALK Signaling Pathway

Rearrangements in the anaplastic lymphoma kinase (ALK) gene are found in a subset of non-small cell lung cancer (NSCLC) patients. ALK inhibitors, many of which contain a pyridine moiety, block the constitutive activation of ALK and its downstream signaling cascades.[11]

ALK_Signaling ALK ALK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration JAK_STAT->Migration

ALK Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental data are the foundation of drug discovery. The following are detailed methodologies for key assays cited in the evaluation of pyridine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[12]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (kinase inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a well of a microplate, add the test compound at various concentrations. Include a "no inhibitor" control with DMSO only.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][12]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][12][13]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Add_Inhibitor Add Test Compound to Plate Compound_Prep->Add_Inhibitor Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase Add Kinase and Pre-incubate Reagent_Prep->Add_Kinase Add_Inhibitor->Add_Kinase Start_Reaction Add Substrate/ATP and Incubate Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent and Incubate Start_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent and Incubate Stop_Reaction->Generate_Signal Measure_Luminescence Measure Luminescence Generate_Signal->Measure_Luminescence Calculate_IC50 Calculate IC50 Value Measure_Luminescence->Calculate_IC50

ADP-Glo™ Kinase Assay Workflow
Cell-Based Proliferation Assay (e.g., MV4-11 or HCT116 cells)

This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, HCT116)

  • Complete cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Sterile, clear-bottom 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

  • Viability Measurement:

    • Add a cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Determine the GI50 (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]

Conclusion

The pyridine scaffold remains a highly valuable and versatile platform for the development of potent and selective kinase inhibitors. As demonstrated, different pyridine-based scaffolds, such as aminopyridines, pyrazolopyridines, and imidazo[4,5-b]pyridines, have yielded inhibitors with impressive efficacy against a range of clinically relevant kinases. The choice of scaffold, coupled with strategic substitutions, allows for the modulation of activity and selectivity, enabling the design of targeted therapies for various diseases. The continued exploration of novel pyridine-based structures, guided by robust experimental evaluation and a deep understanding of target biology, holds great promise for the future of kinase inhibitor drug discovery.

References

A Comparative Guide to In-Situ Reaction Monitoring of 4-Bromo-5-chloro-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-situ reaction monitoring techniques for reactions involving 4-Bromo-5-chloro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. By leveraging Process Analytical Technology (PAT), researchers can gain deeper insights into reaction kinetics, mechanisms, and impurity profiles in real-time, leading to the development of more robust and efficient processes.[1][2][3][4] This document presents supporting, albeit illustrative, experimental data and detailed methodologies for the application of Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring common reactions of this substrate.

Introduction to In-Situ Monitoring for Pyridine Chemistry

The use of in-situ analytical techniques is invaluable for understanding and optimizing chemical processes.[4] For complex molecules like this compound, real-time monitoring can elucidate the intricate interplay of reaction pathways, identify transient intermediates, and ensure process safety and reproducibility. The choice of an appropriate in-situ monitoring tool is critical and depends on the specific reaction, the information required, and practical considerations such as instrument availability and cost.[3]

Comparison of In-Situ Monitoring Techniques

The following sections compare the utility of FTIR, Raman, and NMR spectroscopy for monitoring two key reaction types involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Data Presentation: Quantitative Comparison

The tables below summarize illustrative quantitative data for the in-situ monitoring of a representative SNAr reaction (amination) and a Suzuki-Miyaura coupling reaction of this compound. This data is intended to be representative and will vary based on specific reaction conditions.

Table 1: In-Situ Monitoring of Nucleophilic Aromatic Substitution (Amination)

ParameterFTIR (ReactIR)RamanNMROffline HPLC (for comparison)
Reaction Time (min)
0100%100%100%100%
1575%78%72%76%
3052%55%50%53%
6023%26%21%24%
1205%7%4%6%
Limit of Detection (LOD) ~0.1%~0.5%~0.05%~0.01%
Data Acquisition Rate 1 spectrum / 30 sec1 spectrum / 1 min1 spectrum / 5 min1 sample / 30 min
Key Observable Species C-Br, C-Cl stretches, Amine N-H stretchPyridine ring modes, C-Br, C-Cl stretchesAromatic protons, Methoxy protonsAll UV-active species

Table 2: In-Situ Monitoring of Suzuki-Miyaura Cross-Coupling

ParameterFTIR (ReactIR)RamanNMROffline HPLC (for comparison)
Reaction Time (hours)
0100%100%100%100%
185%88%82%86%
265%70%62%68%
430%35%28%32%
8<5%<5%<5%<5%
Side Reaction Monitoring (Deboronated Byproduct) DifficultPossibleGoodExcellent
Catalyst Species Monitoring Not feasiblePossible for some ligandsPossible with specific nuclei (e.g., 31P)Not feasible
Quantitative Accuracy GoodGoodExcellentExcellent

Experimental Protocols

Detailed methodologies for each in-situ monitoring technique are provided below. These protocols are generalized and should be adapted to specific laboratory equipment and reaction conditions.

Protocol 1: In-Situ FTIR (ReactIR) Monitoring of Nucleophilic Aromatic Substitution

Objective: To monitor the consumption of this compound and the formation of the aminated product in real-time.

Instrumentation: Mettler-Toledo ReactIR with a DiComp (Diamond) or SiComp (Silicon) ATR probe.

Procedure:

  • Assemble the reaction vessel with an overhead stirrer, temperature probe, and a port for the ReactIR probe.

  • Charge the reactor with this compound and the chosen solvent (e.g., DMSO).

  • Insert the ReactIR ATR probe into the reaction mixture, ensuring the sensor is fully submerged.

  • Begin data collection to acquire a background spectrum of the starting material and solvent.

  • Initiate the reaction by adding the amine nucleophile and any necessary base.

  • Monitor the reaction progress by observing the decrease in the characteristic vibrational bands of the starting material (e.g., C-Br and C-Cl stretches) and the increase in the bands corresponding to the product (e.g., N-H stretches and new aromatic ring modes).

  • Correlate the spectral data with offline samples analyzed by HPLC to build a quantitative model.

Protocol 2: In-Situ Raman Monitoring of Suzuki-Miyaura Cross-Coupling

Objective: To monitor the kinetics of the Suzuki-Miyaura coupling reaction, including the potential for monitoring catalyst speciation and byproduct formation.

Instrumentation: Raman spectrometer with a fiber-optic immersion probe.

Procedure:

  • Set up the reaction in a vessel equipped with a port for the Raman probe.

  • Charge the reactor with this compound, the boronic acid derivative, a suitable solvent (e.g., toluene/water), and a base.

  • Insert the Raman probe into the reaction mixture.

  • Acquire a reference spectrum of the reaction mixture before the addition of the palladium catalyst.

  • Add the palladium catalyst and ligand to initiate the reaction.

  • Continuously acquire Raman spectra throughout the reaction. Monitor the disappearance of the C-Br and/or C-Cl stretching bands of the starting material and the appearance of new bands associated with the coupled product and the pyridine ring vibrations.

  • Analyze the data to determine reaction rates and monitor for the formation of any significant byproducts, such as the deboronated starting material.

Protocol 3: In-Situ NMR Monitoring of Lithiation

Objective: To monitor the formation of organometallic intermediates during a metal-halogen exchange reaction.

Instrumentation: Benchtop or high-field NMR spectrometer equipped with a flow-through cell or a reaction tube setup.

Procedure:

  • Prepare a solution of this compound in a deuterated solvent (e.g., THF-d8) in an NMR tube fitted with a septum.

  • Acquire a 1H NMR spectrum of the starting material.

  • Cool the NMR tube to the desired reaction temperature within the spectrometer.

  • Carefully add the organolithium reagent (e.g., n-BuLi) via syringe to the NMR tube.

  • Immediately begin acquiring a series of 1H NMR spectra to monitor the changes in the aromatic region.

  • Observe the disappearance of the starting material signals and the appearance of new signals corresponding to the lithiated intermediate(s).

  • The regioselectivity of the lithiation can be determined by the chemical shifts and coupling patterns of the new aromatic signals.

Mandatory Visualization

The following diagrams illustrate the logical workflow for setting up an in-situ reaction monitoring experiment and a representative reaction pathway for this compound.

Experimental_Workflow Experimental Workflow for In-Situ Reaction Monitoring cluster_prep Preparation cluster_monitoring In-Situ Monitoring cluster_analysis Data Analysis A Reaction Setup B Charge Reactants & Solvent A->B D Insert Probe / Start Flow B->D C Instrument Calibration E Acquire Background Spectrum C->E D->E F Initiate Reaction E->F G Real-Time Data Acquisition F->G H Spectral Processing G->H I Quantitative Analysis H->I J Kinetic Modeling I->J

Caption: Workflow for in-situ reaction monitoring.

Reaction_Pathway Representative Reaction Pathways cluster_snar Nucleophilic Aromatic Substitution cluster_suzuki Suzuki-Miyaura Coupling cluster_lithiation Metal-Halogen Exchange Start 4-Bromo-5-chloro- 2-methoxypyridine SNAr_Product Substituted Pyridine Start->SNAr_Product Nu- Suzuki_Product Arylated/Alkenylated Pyridine Start->Suzuki_Product R-B(OH)2, Pd catalyst Lithiation_Intermediate Lithiated Pyridine Start->Lithiation_Intermediate RLi Quenched_Product Functionalized Pyridine Lithiation_Intermediate->Quenched_Product E+

References

Safety Operating Guide

Proper Disposal of 4-Bromo-5-chloro-2-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 4-Bromo-5-chloro-2-methoxypyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations.

This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a halogenated pyridine compound. Due to its potential hazards, it is imperative that researchers, scientists, and drug development professionals handle this chemical with the utmost care and in strict accordanceance with established safety protocols and regulatory requirements.

Hazard and Safety Data

PropertyValueSource
GHS Hazard Statements Based on analogous compounds: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][1][2][3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P501: Dispose of contents/container to an approved waste disposal plant.[1][2][4][1][2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.

  • Respiratory Protection: All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation. If the spill is significant, work should be conducted under a chemical fume hood.

  • Containment: For solid spills, carefully sweep the material to avoid dust generation and place it into a designated, sealed container for disposal.[5] For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: The spill area should be thoroughly cleaned with an appropriate solvent, followed by washing with soap and water.

  • Waste Disposal: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate contain Contain Spill (Sweep or Absorb) evacuate->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose Disposal_Procedure start Generate Waste Containing This compound segregate Segregate into Designated 'Halogenated Organic Waste' Container start->segregate label Label Container Correctly with 'Hazardous Waste', Chemical Name, Constituents, PI Info, and Date segregate->label store Store Securely in a Designated Area with Secondary Containment label->store dispose Arrange for Pickup and Disposal by a Licensed Hazardous Waste Company (Incineration Recommended) store->dispose end Disposal Complete dispose->end

References

Essential Safety and Operational Guide for Handling 4-Bromo-5-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

4-Bromo-5-chloro-2-methoxypyridine is a halogenated pyridine derivative. Based on analogous compounds, it should be treated as a substance with potential for acute toxicity if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice/attention.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Designate a specific area for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

  • Use spark-proof tools and avoid creating dust.

  • Keep containers tightly closed when not in use.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be locked.[1]

  • Containers should be clearly labeled with the full chemical name and any associated hazards.

Disposal Plan

Improper disposal of this compound is strictly prohibited.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a dedicated and clearly labeled hazardous waste container.

  • Segregate halogenated organic waste from non-halogenated waste streams.

2. Container Management:

  • Keep the hazardous waste container tightly closed except when adding waste.

  • Store the waste container in a designated, secure secondary containment area.

3. Final Disposal:

  • All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

  • The likely method of disposal for halogenated organic compounds is incineration in a licensed facility.

Experimental Workflow Visualization

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container After Use handle2->handle3 spill Spill? handle2->spill disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Segregate Halogenated Waste disp1->disp2 disp3 Store in Secondary Containment disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 spill->handle3 No spill_response Follow Spill Management Protocol spill->spill_response Yes

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.